3-Chloropropyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-isocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-2-1-3-6-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAVSDINDRNIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156336 | |
| Record name | Propane, 1-chloro-3-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-19-0 | |
| Record name | Propane, 1-chloro-3-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-chloro-3-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloropropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloropropyl Isocyanate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-chloropropyl isocyanate. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis in understanding and utilizing this versatile chemical intermediate.
Chemical Properties
This compound is a colorless liquid that is a valuable reagent in organic synthesis due to its reactive isocyanate group and the presence of a chloroalkane functionality. These features allow for a range of chemical transformations, making it a key building block for more complex molecules.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 13010-19-0 | [1] |
| Molecular Formula | C₄H₆ClNO | |
| Molecular Weight | 119.55 g/mol | [2] |
| Boiling Point | 152-154 °C | [1] |
| Density | 1.165 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.452 | [1] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [1] |
Chemical Structure
The structure of this compound consists of a three-carbon propyl chain with a chlorine atom at one end and an isocyanate group at the other.
Linear Formula: Cl(CH₂)₃NCO
SMILES String: ClCCCN=C=O[1]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The most prominent and characteristic absorption band for the isocyanate (-N=C=O) functional group is a strong, sharp peak typically observed in the region of 2250-2275 cm⁻¹ .[3][4][5] This peak is due to the asymmetric stretching vibration of the cumulene system. Other expected peaks would include C-H stretching from the propyl chain around 2850-3000 cm⁻¹ and a C-Cl stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (-CH₂-) groups of the propyl chain. The signals would likely appear as triplets due to coupling with adjacent methylene protons. The chemical shifts would be influenced by the adjacent electronegative chlorine and isocyanate groups. Based on similar structures like 1-chloropropane, the expected approximate chemical shifts would be:
-
-CH₂-Cl: ~3.6 ppm
-
-CH₂- (central): ~2.0 ppm
-
-CH₂-NCO: ~3.4 ppm
-
-
¹³C NMR: The carbon NMR spectrum would be expected to show four signals: one for the isocyanate carbon and three for the carbons of the propyl chain. The isocyanate carbon typically appears around 120-130 ppm.
-
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of isocyanates is the reaction of a primary amine with triphosgene (bis(trichloromethyl) carbonate), which is a safer alternative to phosgene gas.[6][7][8] The following is a plausible experimental protocol for the synthesis of this compound from 3-chloropropylamine hydrochloride.
Materials:
-
3-Chloropropylamine hydrochloride
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 3-chloropropylamine hydrochloride in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine to the suspension to neutralize the hydrochloride and free the primary amine.
-
In a separate flask, dissolve triphosgene in anhydrous DCM.
-
Add the triphosgene solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography or IR spectroscopy (disappearance of the amine and appearance of the isocyanate peak).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Drug Development
The isocyanate group is a highly reactive electrophile that readily reacts with a variety of nucleophiles.[4][9][10] This reactivity is central to its utility in organic synthesis and drug development for the creation of ureas, carbamates, and thiocarbamates, which are common moieties in pharmaceutical compounds. The general order of reactivity with common nucleophiles is: primary amines > secondary amines > alcohols > water > thiols.[4]
The presence of the terminal chlorine atom provides an additional site for nucleophilic substitution, allowing for further derivatization and the construction of more complex molecular architectures.
This compound has been utilized in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of biologically active molecules, including potential therapeutic agents.[1][2] Its bifunctional nature makes it a valuable tool for introducing a reactive "handle" into molecules, which can then be used for conjugation to proteins, polymers, or other molecular scaffolds.
References
- 1. This compound 96 13010-19-0 [sigmaaldrich.com]
- 2. 3-氯丙基异氰酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3-Chloropropyl Isocyanate (CAS 13010-19-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropyl isocyanate (CAS Number: 13010-19-0) is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its unique structure, featuring both a reactive isocyanate group and a terminal alkyl chloride, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of diverse molecular architectures.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[3][4] It is sensitive to moisture and should be handled with appropriate safety precautions in a well-ventilated area.[4]
| Property | Value | Reference(s) |
| CAS Number | 13010-19-0 | [4] |
| Molecular Formula | C4H6ClNO | [4] |
| Molecular Weight | 119.55 g/mol | [4] |
| Boiling Point | 152-154 °C | [4] |
| Density | 1.165 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.452 | [4] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | >96% (GC) | [4] |
Synthesis
Isocyanates are typically synthesized from amines via phosgenation. While specific, detailed industrial synthesis protocols for this compound are proprietary, the general and most common method involves the reaction of 3-chloropropylamine with phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). This reaction proceeds through a carbamoyl chloride intermediate. Given the hazardous nature of phosgene, these syntheses require specialized equipment and stringent safety measures.
A general representation of this synthesis is as follows:
Cl(CH₂)₃NH₂ + COCl₂ → Cl(CH₂)₃NCO + 2HCl
Reactivity and Applications in Drug Development
The dual reactivity of this compound makes it a valuable synthon for creating complex molecules. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively.[5] The terminal chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups or for cyclization reactions.
Synthesis of Quinazolinone Derivatives
A significant application of this compound is in the synthesis of quinazolinone derivatives.[6] Quinazolinones are a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]
One key reaction is the coupling of this compound with anthranilamide, which can lead to the formation of 1,3-oxazino[2,3-b]quinazolines.[4]
Experimental Protocol: General Synthesis of Quinazolinone Derivatives from Isocyanates
-
Reaction Setup: A dried reaction vessel is charged with the anilide substrate, a rhodium catalyst (e.g., --INVALID-LINK--₂), and a suitable solvent under an inert atmosphere.
-
Reagent Addition: The isocyanate (in this case, this compound) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 75-120 °C) and stirred for a designated period.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
The following diagram illustrates the general workflow for the synthesis of quinazolinone derivatives.
Synthesis of Proline-Linked Nitrosoureas
This compound has been utilized in the preparation of N-[N′-(3-chloropropyl)-N′-nitrosocarbamoyl]-L-proline.[4] Nitrosoureas are a class of alkylating agents that have been investigated for their anticancer properties.
Experimental Protocol: General Synthesis of N-nitroso-L-proline
A general method for the synthesis of N-nitroso-L-proline involves the nitrosation of L-proline.[9]
-
Reaction Setup: L-proline is dissolved in an acidic aqueous solution (e.g., acetic acid).
-
Nitrosating Agent: A solution of a nitrosating agent (e.g., sodium nitrite) is added dropwise to the cooled L-proline solution while maintaining a low temperature.
-
Reaction and Isolation: The reaction mixture is stirred for a period, and the N-nitroso-L-proline product is then isolated, often by extraction or crystallization.
The subsequent reaction with this compound would involve the formation of a urea linkage.
Bioorthogonal Chemistry and Drug Release
Derivatives of this compound, specifically 3-isocyanopropyl compounds, have been employed as masking groups in bioorthogonal chemistry for the controlled release of therapeutic agents and fluorophores.[10][11] This "click-to-release" strategy involves the reaction of a 3-isocyanopropyl-caged molecule with a tetrazine.[10][11] This reaction is rapid and can occur under physiological conditions, leading to the liberation of the active molecule.[10][11] This approach has been demonstrated in living organisms, highlighting its potential for targeted drug delivery.[10]
Experimental Protocol: General Procedure for Tetrazine-Mediated Bioorthogonal Cleavage
The following is a general protocol for monitoring the release of a cargo molecule from a TCO-caged precursor using a tetrazine.[4]
-
Solution Preparation: Prepare a solution of the TCO-caged cargo molecule and a separate solution of the tetrazine in a suitable reaction buffer.
-
Reaction Initiation: Mix the two solutions to initiate the cleavage reaction.
-
Monitoring: At various time points, withdraw aliquots of the reaction mixture and analyze the release of the cargo molecule using techniques such as HPLC or fluorescence spectroscopy.
The mechanism of this bioorthogonal release is depicted below.
Signaling Pathways Associated with Derivatives
As previously mentioned, quinazolinone derivatives synthesized from isocyanates are known to exhibit anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[10][12] Its hyperactivation is a common feature in many cancers. Several studies have shown that quinazolinone derivatives can act as potent inhibitors of this pathway.[10][12][13] By targeting key kinases such as PI3K and Akt, these compounds can induce apoptosis and inhibit tumor growth.[10][12]
The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway by a quinazolinone derivative.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme involved in DNA repair.[3][14] In cancer cells with deficient DNA repair mechanisms (e.g., those with BRCA mutations), inhibiting PARP-1 can lead to synthetic lethality and cell death.[5] Quinazolinone-based compounds have been designed and synthesized as potent PARP-1 inhibitors, showing promise as anticancer agents.[3][14]
The mechanism of PARP-1 inhibition by these derivatives is illustrated below.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause eye and skin irritation.[4] It may also cause respiratory sensitization.[4] All work should be conducted in a well-ventilated chemical fume hood.[4] It is a combustible liquid and should be stored in a cool, dry place away from heat and sources of ignition.[4]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis, particularly for applications in drug discovery and development. Its ability to participate in a variety of chemical transformations allows for the efficient construction of complex molecular scaffolds, such as the biologically active quinazolinones. Furthermore, its application in bioorthogonal chemistry opens up exciting possibilities for targeted drug delivery and controlled release. Researchers and scientists working with this compound should be aware of its reactivity and handle it with the necessary safety precautions to fully exploit its synthetic potential. The continued exploration of the chemistry of this compound is likely to lead to the discovery of new therapeutic agents and innovative approaches to treating human diseases.
References
- 1. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine-mediated bioorthogonal removal of 3-isocyanopropyl groups enables the controlled release of nitric oxide in vivo - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. N-NITROSO-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Dual Reactivity of 3-Chloropropyl Isocyanate: A Technical Guide to Urea Formation and Cyclization with Primary Amines
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the reactivity of 3-chloropropyl isocyanate with primary amines, a fundamental reaction in organic synthesis with significant implications for drug discovery and materials science. The unique bifunctional nature of this compound, possessing both a highly reactive isocyanate group and a terminal alkyl chloride, allows for a two-stage reactivity profile: initial urea formation followed by potential intramolecular cyclization. This document provides a comprehensive overview of this reaction, including detailed experimental protocols, quantitative data, and a discussion of its application in the synthesis of bioactive molecules, particularly Glycogen Synthase Kinase-3 (GSK-3) inhibitors.
Core Reaction: Urea Synthesis
The primary reaction between this compound and a primary amine is a nucleophilic addition, yielding a substituted N-(3-chloropropyl)urea. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isocyanate group, forming a stable urea linkage. This reaction is typically rapid and exothermic.
General Reaction Scheme:
R-NH₂ + Cl-(CH₂)₃-N=C=O → R-NH-C(=O)-NH-(CH₂)₃-Cl
Caption: General reaction of a primary amine with this compound to form an N,N'-disubstituted urea.
Quantitative Data on Urea Synthesis
The yield of the urea formation reaction is generally high and is influenced by the nature of the primary amine (aliphatic vs. aromatic), the reaction solvent, and the temperature. The following table summarizes representative yields for the synthesis of various substituted ureas from the reaction of isocyanates with primary amines, providing an expected range for reactions with this compound.
| Primary Amine (R-NH₂) | Isocyanate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Phenyl isocyanate | N,N'-diphenylurea | Dichloromethane | 2 | 95 |
| 4-Methoxyaniline | Phenyl isocyanate | N-(4-methoxyphenyl)-N'-phenylurea | Dichloromethane | 2.5 | 92 |
| 4-Chloroaniline | Phenyl isocyanate | N-(4-chlorophenyl)-N'-phenylurea | Dichloromethane | 3 | 94 |
| n-Butylamine | Isopropyl isocyanate | N-n-Butyl-N'-isopropylurea | Water | 1.5 | 96 |
| Cyclohexylamine | Isopropyl isocyanate | N-Cyclohexyl-N'-isopropylurea | Water | 2 | 93 |
| 2,5-Dimethylaniline | Phenyl isocyanate | 1-(2,5-Dimethylphenyl)-3-phenylurea | Tetrahydrofuran | 1-3 | High |
| 3-Chloroaniline | 1-(Isocyanatomethyl)adamantane | 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea | Dimethylformamide | 12 | 92[1] |
| 3,4-Difluoroaniline | 1-(Isocyanatomethyl)adamantane | 1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea | Dimethylformamide | 12 | 70[1] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-chloropropyl)-N'-phenylurea
Materials:
-
This compound
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (optional, as a scavenger for any HCl formed)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Rotary evaporator
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
If desired, add triethylamine (1.1 equivalents) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add this compound (1.05 equivalents) dropwise to the solution over a period of 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Side Reactions and Subsequent Transformations
The presence of the alkyl chloride in the product opens up possibilities for subsequent reactions, most notably intramolecular cyclization. Under basic conditions, the urea nitrogen can act as a nucleophile, displacing the chloride to form a cyclic urea, specifically a 1,3-diazepan-2-one derivative.
Caption: Reaction pathway of this compound with a primary amine.
Application in Drug Development: Synthesis of GSK-3 Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, bipolar disorder, and cancer.[2] Many potent and selective GSK-3 inhibitors feature a urea scaffold.[2] The reaction of this compound with a suitable primary amine can be a key step in the synthesis of such inhibitors. The resulting N-(3-chloropropyl)urea can then be further functionalized or cyclized to generate a library of potential drug candidates.
Caption: Synthetic workflow for a potential GSK-3 inhibitor and its target pathway.
The workflow illustrates the synthesis of a potential GSK-3 inhibitor using this compound. The resulting cyclic urea can then be tested for its ability to inhibit GSK-3β, thereby preventing the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Conclusion
This compound is a valuable bifunctional reagent for the synthesis of N-(3-chloropropyl)ureas and their subsequent cyclized derivatives. The high reactivity of the isocyanate group allows for efficient urea formation with a wide range of primary amines. The presence of the terminal chloride provides a handle for further synthetic transformations, making this molecule a versatile building block in the development of new therapeutics, particularly in the area of kinase inhibitors. This guide provides a foundational understanding and practical protocols for researchers exploring the utility of this compound in their synthetic endeavors.
References
- 1. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of 3-Chloropropyl isocyanate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of 3-Chloropropyl isocyanate, a versatile reagent in organic synthesis. The information presented is intended to support laboratory work and process development by providing essential data and contextual methodologies.
Core Physical Properties
The boiling point and density are fundamental physical constants critical for the safe handling, purification, and reaction setup involving this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 152-154 °C | Standard atmospheric pressure |
| Density | 1.165 g/mL | at 25 °C[1] |
| 1.16 g/mL | Not specified |
Experimental Protocols
While specific experimental documentation for the determination of these exact values for this compound was not found in the immediate literature search, standard methodologies for organic compounds are applicable.
Determination of Boiling Point (General Protocol)
The boiling point of a liquid organic compound such as this compound can be determined using the capillary tube method, also known as the Siwoloboff method.
Methodology:
-
Sample Preparation: A small amount of the this compound is placed in a small-diameter test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, typically using a heating bath (e.g., concentrated sulfuric acid or silicone oil) to ensure uniform heat distribution.[2]
-
Observation: As the temperature rises, the air trapped in the capillary tube will expand, and a stream of bubbles will be observed emerging from the open end of the capillary tube.[2]
-
Boiling Point Identification: The heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[2] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Determination of Density (General Protocol)
The density of a liquid like this compound is typically determined using a pycnometer or a hydrometer.
Methodology using a Pycnometer:
-
Weighing the Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.
-
Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a specific temperature (e.g., 25 °C).
-
Weighing the Filled Pycnometer: The filled pycnometer is weighed.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Reactivity and Logical Relationships
The isocyanate functional group is highly reactive, which is a key aspect of the utility of this compound in synthesis. The following diagram illustrates the principal reaction pathways of the isocyanate group.
References
An In-depth Technical Guide to 3-Chloropropyl Isocyanate
This guide provides essential technical information regarding 3-Chloropropyl Isocyanate, a key chemical intermediate in various synthetic processes. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
This compound is a versatile reagent utilized in the synthesis of a range of organic compounds. Its key molecular properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | Cl(CH₂)₃NCO | |
| Molecular Weight | 119.55 g/mol | |
| CAS Number | 13010-19-0 | [1] |
Molecular Structure and Connectivity
The structure of this compound is characterized by a propyl chain with a terminal chlorine atom and an isocyanate functional group at the opposite end. This bifunctional nature allows it to participate in a variety of chemical reactions.
Caption: Logical relationship of this compound components.
References
An In-depth Technical Guide to the Safe Handling of 3-Chloropropyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Chloropropyl isocyanate (CAS No. 13010-19-0), a versatile intermediate in organic synthesis. Due to its hazardous properties, strict adherence to safety protocols is essential to mitigate risks in a laboratory or industrial setting.
Chemical and Physical Properties
This compound is a colorless, combustible liquid.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13010-19-0 | [3] |
| Molecular Formula | Cl(CH₂)₃NCO | [2] |
| Molecular Weight | 119.55 g/mol | [2] |
| Boiling Point | 152-154 °C | [2] |
| Density | 1.165 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.452 | [2] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [2] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance with acute toxicity, and it can cause skin, eye, and respiratory irritation.[2][4] It is also a sensitizer, meaning repeated exposure can lead to allergic reactions.[3][5]
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[2]
Signal Word: Danger[2]
| Toxicity Data | Value | Species | Reference(s) |
| Acute Toxicity (Oral) | Category 4 | - | [2] |
| Acute Toxicity (Dermal) | Category 4 | - | [2] |
| Acute Toxicity (Inhalation) | Category 4 | - | [2] |
Symptoms of overexposure can include headache, dizziness, nausea, vomiting, and respiratory distress.[3][6] Ingestion can cause severe damage to the digestive tract.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following diagram illustrates the necessary protective gear.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls and Safe Handling Practices
The hierarchy of controls should be applied to minimize exposure. This workflow emphasizes engineered solutions and administrative controls over sole reliance on PPE.
Caption: A stepwise workflow for the safe handling of this compound.
Incompatible Materials: Avoid contact with acids, strong oxidizing agents, strong bases, alcohols, and amines.[3][6] Exposure to moisture or water should also be prevented as isocyanates can react to produce carbon dioxide, which may lead to container pressurization.[7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[3] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]
-
Specific Hazards: Containers may explode when heated.[3] Thermal decomposition can release irritating and toxic gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride.[3]
Accidental Release:
-
Evacuate personnel to a safe area.
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Soak up the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[3][8]
Experimental Protocol: General Procedure for a Reaction with an Alcohol
This protocol provides a general methodology for a common reaction involving an isocyanate, emphasizing safety at each step. This is an illustrative example and must be adapted based on the specific reaction conditions and reagents.
-
Preparation:
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Ensure all glassware is dry.
-
Place a stir bar in the reaction flask.
-
Attach a condenser and a drying tube or an inert gas inlet.
-
Have a neutralization solution (e.g., 10% isopropyl alcohol and 1% ammonia in water) readily available for quenching and decontamination.[9]
-
-
Reagent Handling:
-
Don all required PPE.
-
Measure the required amount of alcohol and dissolve it in an appropriate anhydrous solvent in the reaction flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add the this compound to the reaction mixture via a syringe. The addition should be dropwise, especially for larger-scale reactions, to control the exothermic reaction.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining isocyanate by slowly adding a small amount of an alcohol (e.g., methanol or isopropanol).
-
Proceed with the standard aqueous work-up and extraction.
-
Purify the product using appropriate methods such as column chromatography, distillation, or recrystallization.
-
-
Decontamination and Disposal:
-
Decontaminate all glassware that came into contact with the isocyanate using the neutralization solution.
-
Dispose of all chemical waste, including contaminated consumables, according to institutional and regulatory guidelines.
-
The following diagram illustrates the chemical reactivity of the isocyanate group, which is central to its utility and its hazards.
Caption: Reactivity of this compound with common nucleophiles.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Refrigeration is recommended.[3]
Disposal:
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[3][12]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) before use.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-氯丙基异氰酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Safely Handle Isocyanates? [enuochem.com]
- 8. nj.gov [nj.gov]
- 9. reddit.com [reddit.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Chloropropyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of complex heterocyclic compounds utilizing 3-chloropropyl isocyanate as a key reagent. The methodologies outlined are intended for laboratory use by qualified professionals.
Introduction
This compound is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocycles. Its isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. The presence of a terminal chloroalkyl group allows for subsequent intramolecular cyclization reactions, leading to the formation of diverse ring systems. This dual reactivity makes it a powerful tool for the construction of complex molecular architectures, particularly fused heterocyclic systems of interest in medicinal chemistry and drug development.
This document details the synthesis of two such fused polycyclic heteroaromatic systems: imidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinolin-5-ones and pyrimido[1′,2′:3,4]pyrimido[6,1-a]isoquinoline-6-ones, through a tandem cyclization strategy.
Section 1: Synthesis of Fused Isoquinoline Ring Systems
The following protocols are based on the tandem cyclization approach, which involves the initial formation of a urea intermediate by reacting a suitable isoquinoline derivative with this compound, followed by an intramolecular cyclization to yield the final fused heterocyclic product.
Synthesis of 9,10-Dialkoxy-5H-2,3,7,8,12b,13-hexahydroimidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinolin-5-one
This procedure outlines the synthesis of a hexacyclic fused imidazole-pyrimidine-isoquinoline system. The reaction proceeds in two key steps: urea formation and subsequent intramolecular cyclization.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the imidazo-fused isoquinoline.
Experimental Protocol:
Step 1: Synthesis of N-(3-Chloropropyl)-N'-(1-cyanomethyl-6,7-dialkoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)urea
-
To a solution of 6,7-dialkoxy-1,2,3,4-tetrahydroisoquinoline-1-acetonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dry dichloromethane or acetonitrile), add this compound (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude urea intermediate can be purified by column chromatography on silica gel or used directly in the next step.
Step 2: Synthesis of 9,10-Dialkoxy-5H-2,3,7,8,12b,13-hexahydroimidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinolin-5-one
-
Dissolve the crude urea intermediate from Step 1 in a suitable anhydrous alcohol (e.g., methanol or ethanol).
-
Add a solution of sodium methoxide (or a similar strong base) in the corresponding alcohol (1.5-2.0 eq) to the reaction mixture.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Quantitative Data:
| Starting Material | Product | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetonitrile | 9,10-Dimethoxy-5H-2,3,7,8,12b,13-hexahydroimidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinolin-5-one | Methanol | NaOMe | 8 | Reflux | 65-75 |
| 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetonitrile | 9,10-Diethoxy-5H-2,3,7,8,12b,13-hexahydroimidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinolin-5-one | Ethanol | NaOEt | 10 | Reflux | 60-70 |
Note: Yields are indicative and may vary based on specific reaction conditions and purification methods.
Synthesis of 11,12-Dialkoxy-2H,6H-3,4,8,9,13b,14-hexahydropyrimido[1′,2′:3,4]pyrimido[6,1-a]isoquinoline-6-one
This protocol describes the synthesis of a fused pyrimidine-pyrimidine-isoquinoline ring system, also via a tandem cyclization of a urea intermediate.
Reaction Scheme:
3-Chloropropyl Isocyanate: A Versatile Intermediate in the Synthesis of Targeted Pharmaceutical Agents
For Immediate Release
[City, State] – December 24, 2025 – 3-Chloropropyl isocyanate is a highly reactive chemical intermediate playing a crucial role in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring a reactive isocyanate group and a terminal chloroalkane, allows for the construction of complex heterocyclic structures and the development of targeted prodrugs. This application note details its use in the synthesis of proline-linked nitrosoureas as anticancer agents and in the formation of fused heterocyclic systems with potential therapeutic applications.
Application 1: Proline-Linked Nitrosoureas as Prolidase-Convertible Anticancer Prodrugs
A significant application of this compound is in the synthesis of N-[N'-(3-chloropropyl)-N'-nitrosocarbamoyl]-L-proline, a proline-linked nitrosourea designed as a prolidase-convertible prodrug for targeted cancer therapy.[1][2] Prolidase, an enzyme overexpressed in certain cancer cells, cleaves the proline residue, releasing the active cytotoxic nitrosourea agent directly at the tumor site, thereby enhancing efficacy and reducing systemic toxicity.[2][3]
Experimental Protocol: Synthesis of N-[N'-(3-chloropropyl)-N'-nitrosocarbamoyl]-L-proline
The synthesis involves a two-step process starting with the reaction of L-proline with this compound to form the urea intermediate, followed by nitrosation.
Step 1: Synthesis of N-(3-chloropropyl)carbamoyl-L-proline
-
Dissolve L-proline in an appropriate aqueous alkaline solution (e.g., sodium hydroxide solution).
-
Cool the solution in an ice bath.
-
Add this compound dropwise to the stirred solution while maintaining the low temperature.
-
Continue stirring for a specified period to allow the reaction to complete.
-
Acidify the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of N-[N'-(3-chloropropyl)-N'-nitrosocarbamoyl]-L-proline
-
Suspend the N-(3-chloropropyl)carbamoyl-L-proline intermediate in a suitable organic solvent (e.g., anhydrous dichloromethane).
-
Cool the suspension in an ice bath.
-
Add a nitrosating agent, such as sodium nitrite, in the presence of an acid (e.g., formic acid).
-
Stir the reaction mixture at a low temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
| Compound | Yield (%) | Purity (%) | Reference |
| N-[N'-(3-chloropropyl)-N'-nitrosocarbamoyl]-L-proline | Data not available in abstract | Data not available in abstract | [1] |
Note: Specific yield and purity data were not available in the abstracts of the searched articles.
Signaling Pathway and Mechanism of Action
Proline-linked nitrosoureas, upon activation by prolidase, release alkylating and carbamoylating moieties.[4] These reactive species exert their cytotoxic effects by cross-linking DNA and inactivating critical enzymes involved in DNA repair, ultimately leading to apoptosis.[5][6] Studies have shown that these compounds can significantly decrease the expression of β1-integrin receptor and the phosphorylation of MAPK, ERK(1), and ERK(2) in breast cancer cells, suggesting an interference with key signaling pathways involved in cell growth, proliferation, and survival.[1]
Caption: Signaling pathway of prolidase-activated nitrosourea prodrugs.
Application 2: Synthesis of Fused Heterocyclic Compounds
This compound is a valuable building block for the synthesis of various fused heterocyclic ring systems, which are scaffolds for many biologically active molecules. These include pyrimido[6,1-a]isoquinolines and imidazo[1,2-a]pyridines, which have demonstrated a range of pharmacological activities including antihypertensive, bronchodilator, and antimitotic properties.[7][8]
General Experimental Workflow
The synthesis of these fused heterocycles generally involves a tandem cyclization reaction. The nucleophilic nitrogen of a starting heterocycle (e.g., a substituted isoquinoline or aminopyridine) attacks the electrophilic carbon of the isocyanate group of this compound. This is followed by an intramolecular cyclization where the nitrogen attacks the terminal carbon of the chloropropyl chain, displacing the chloride ion to form the final fused ring system.
Caption: General workflow for fused heterocycle synthesis.
Specific Examples and Biological Activities
-
Pyrimido[6,1-a]isoquinolin-4-one Derivatives: These compounds have been investigated for their antihypertensive, bronchodilatory, and anti-allergic properties.[9] Their mechanism of action can involve the inhibition of platelet phosphodiesterase, leading to an increase in intracellular cAMP levels.[10]
-
Imidazo[1,2-a]pyridine Derivatives: This class of compounds exhibits a broad range of biological activities, including anticancer, antibacterial, and antiviral effects.[8][11] Some derivatives act as antimitotic agents by inhibiting tubulin polymerization.[5]
Conclusion
This compound serves as a key and versatile intermediate in pharmaceutical synthesis. Its utility is demonstrated in the creation of targeted anticancer prodrugs that leverage enzymatic activity within tumors for selective drug release. Furthermore, its ability to participate in tandem cyclization reactions makes it an important reagent for the construction of diverse and pharmacologically relevant fused heterocyclic scaffolds. Continued exploration of the reactivity of this compound is likely to lead to the discovery of novel therapeutic agents.
References
- 1. Proline-linked nitrosoureas as prolidase-convertible prodrugs in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolidase, a potential enzyme target for melanoma: design of proline-containing dipeptide-like prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylsalicylic acid as a potential regulator of prolidase-convertible pro-drugs in control and neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosoureas: a review of experimental antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of N-terminal proline-containing peptide-(chloroethyl)nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4598148A - Pyrimido(6-1-a)isoquinolin-4-one derivatives - Google Patents [patents.google.com]
- 10. N-NITROSO-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Nucleophilic Addition to 3-Chloropropyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of substituted ureas and carbamates via nucleophilic addition to 3-chloropropyl isocyanate. This compound is a valuable bifunctional reagent, featuring a highly electrophilic isocyanate group for urea or carbamate formation and a terminal alkyl chloride for subsequent functionalization. These protocols offer robust methodologies for researchers engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound serves as a critical building block in organic synthesis. Its dual reactivity allows for a two-stage functionalization strategy. The isocyanate group (–N=C=O) readily undergoes nucleophilic attack by amines, alcohols, or thiols to form stable urea, carbamate (urethane), or thiocarbamate linkages, respectively.[1][2] This reaction is typically rapid and high-yielding, particularly with primary amines.[2][3] The presence of the propyl chloride moiety provides a secondary reactive site for further derivatization, making it an ideal reagent for creating complex molecules, linkers for bioconjugation, and monomers for polymer synthesis.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[4] It causes eye irritation and may lead to allergic skin or respiratory reactions.[4]
-
Handling: Always handle this compound in a certified chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).[5]
-
Moisture Sensitivity: Isocyanates react with water, which can lead to the formation of urea impurities and pressure buildup from CO₂ evolution.[6] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and amines.[4][5] Refrigeration is recommended.[4]
General Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of an amine (R₂NH) or an alcohol (R'OH) on the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a substituted urea or carbamate.
Caption: General mechanism of nucleophilic addition to an isocyanate.
Experimental Protocols
The following protocols provide detailed procedures for the reaction of this compound with representative amine and alcohol nucleophiles.
Protocol 1: Synthesis of N-(3-Chloropropyl)-N'-benzylurea
This protocol details the reaction with a primary amine, which is typically rapid and exothermic.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, dropping funnel, and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stir bar and dropping funnel under a positive pressure of nitrogen.
-
In the flask, dissolve benzylamine (1.0 eq) in anhydrous THF (to achieve a concentration of approx. 0.5 M).
-
Cool the stirred amine solution to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in a small volume of anhydrous THF.
-
Add the isocyanate solution dropwise to the cooled amine solution over 20-30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The disappearance of the isocyanate can also be monitored by IR spectroscopy (loss of the strong band at ~2270 cm⁻¹).[2]
-
Upon completion, reduce the solvent volume under reduced pressure. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, perform a suitable workup (e.g., extraction with ethyl acetate) and purify by column chromatography or recrystallization.
Protocol 2: Synthesis of Ethyl N-(3-chloropropyl)carbamate
This protocol describes the uncatalyzed reaction with a primary alcohol. This reaction is generally slower than with amines and may require heating.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (1.2 eq)
-
Anhydrous Toluene
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a condenser and under a nitrogen atmosphere, add anhydrous ethanol (1.2 eq) and anhydrous toluene (to achieve a concentration of approx. 1.0 M).
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-12 hours.
-
Monitor the reaction by TLC or GC until completion.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure carbamate.[7]
Protocol 3: Catalyzed Synthesis of Isopropyl N-(3-chloropropyl)carbamate
This protocol utilizes a catalyst to facilitate the reaction with a less reactive secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Isopropanol (1.1 eq)
-
Dibutyltin dilaurate (DBTDL) (0.05 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add isopropanol (1.1 eq), the catalyst (e.g., DBTDL, 0.05 eq), and anhydrous THF.[6][7]
-
Stir the solution at room temperature and add this compound (1.0 eq) dropwise.
-
Continue stirring at room temperature for 4-8 hours. If the reaction is slow, gentle heating to 40-50 °C can be applied.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench with a few drops of water. If DBU was used, wash with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the residue by column chromatography.
Data Presentation
The following tables provide representative data for the synthesis of various ureas and carbamates from this compound. Reaction conditions should be optimized for each specific substrate.
Table 1: Synthesis of N-(3-Chloropropyl)-N'-substituted Ureas
| Entry | Nucleophile (Amine) | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | N-(3-Chloropropyl)-N'-phenylurea | 2 | 94 |
| 2 | n-Butylamine | N-(3-Chloropropyl)-N'-butylurea | 1.5 | 96 |
| 3 | Cyclohexylamine | N-(3-Chloropropyl)-N'-cyclohexylurea | 2 | 93 |
| 4 | 4-Methoxy-aniline | N-(3-Chloropropyl)-N'-(4-methoxyphenyl)urea | 2.5 | 91 |
Table 2: Synthesis of N-(3-Chloropropyl)carbamates
| Entry | Nucleophile (Alcohol) | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | None | 12 | 88 |
| 2 | Isopropanol | DBTDL | 6 | 85 |
| 3 | Phenol | DBU | 8 | 82 |
| 4 | tert-Butanol | DBTDL | 24 | 65 |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of derivatives from this compound is outlined below.
Caption: General workflow for nucleophilic addition to isocyanates.
References
Application Notes and Protocols for Tandem Cyclization Reactions Involving 3-Chloropropyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the tandem cyclization reactions of 3-chloropropyl isocyanate with 3,4-dihydroisoquinoline derivatives. This methodology facilitates the efficient, one-pot synthesis of complex, fused heterocyclic ring systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
Tandem or domino reactions are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecular architectures in a single operation without the isolation of intermediates. This approach is highly atom-economical and aligns with the principles of green chemistry by reducing solvent and reagent use, as well as minimizing purification steps. This compound is a versatile bifunctional reagent, possessing a reactive isocyanate group and a terminal alkyl chloride. This unique combination enables its participation in sequential intra- and intermolecular reactions, leading to the rapid assembly of novel heterocyclic scaffolds.
A key application of this compound is in the tandem cyclization with cyclic imines, such as 3,4-dihydroisoquinoline derivatives. This reaction proceeds through an initial urea formation, followed by two intramolecular cyclization steps to yield tetracyclic and pentacyclic fused imidazo- and pyrimido-isoquinoline ring systems. These structures are prevalent in a variety of biologically active compounds.
Featured Tandem Cyclization Reactions
The reaction of 3,4-dihydroisoquinoline derivatives with this compound can lead to two distinct fused ring systems, depending on the substitution pattern of the starting isoquinoline. The general reaction scheme involves the formation of a urea intermediate, which then undergoes a tandem cyclization cascade.
Reaction Scheme:
Application of 3-Chloropropyl Isocyanate in Agrochemical Research: A Detailed Guide
For Researchers, Scientists, and Agrochemical Development Professionals
This document provides detailed application notes and protocols for the use of 3-chloropropyl isocyanate in the synthesis and evaluation of novel agrochemical candidates. This compound serves as a versatile building block for creating a variety of derivatives, particularly substituted ureas and carbamates, which are classes of compounds known for their broad-spectrum biological activities, including herbicidal, fungicidal, and insecticidal properties. The presence of a terminal chlorine atom in the propyl chain offers a site for further chemical modification, allowing for the generation of diverse chemical libraries for screening.
Introduction to this compound in Agrochemical Synthesis
This compound (Cl(CH₂)₃NCO) is a reactive organic intermediate valuable in the synthesis of various agrochemicals. The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. These functional groups are present in a wide range of commercial pesticides. The 3-chloropropyl moiety can influence the lipophilicity and metabolic stability of the final molecule, and the terminal chlorine can be displaced by other functional groups to further tune the biological activity.
The primary application of this compound in agrochemical research is as a scaffold to generate novel active ingredients. By reacting it with a diverse set of amines or alcohols, researchers can systematically explore the structure-activity relationships (SAR) of the resulting urea and carbamate derivatives.
Synthesis of Agrochemical Candidates
General Synthesis of N-(3-chloropropyl)urea Derivatives
A common application is the synthesis of N-substituted-N'-(3-chloropropyl)ureas. The reaction involves the addition of an amine to the isocyanate group of this compound.
Reaction Scheme:
-
R can be an aromatic, heteroaromatic, or aliphatic group.
The following diagram illustrates the general workflow for the synthesis and screening of these urea derivatives.
Caption: Synthetic and screening workflow for N-(3-chloropropyl)urea derivatives.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(3-chloropropyl)urea
This protocol describes a representative synthesis of a urea derivative.
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-chlorophenyl)-N'-(3-chloropropyl)urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Data Presentation
The synthesized derivatives of this compound can be screened for various agrochemical activities. Below are illustrative tables of hypothetical data for a series of N-aryl-N'-(3-chloropropyl)urea derivatives.
Herbicidal Activity Data
The following table summarizes the pre-emergence herbicidal activity of a series of hypothetical compounds against common weed species.
| Compound ID | R-Group | Application Rate (g/ha) | Barnyardgrass Inhibition (%) | Velvetleaf Inhibition (%) |
| U-1 | 4-chlorophenyl | 500 | 85 | 92 |
| U-2 | 3,4-dichlorophenyl | 500 | 95 | 98 |
| U-3 | 4-methoxyphenyl | 500 | 40 | 55 |
| U-4 | 4-trifluoromethylphenyl | 500 | 91 | 88 |
| Diuron | (Commercial Standard) | 500 | 98 | 99 |
Fungicidal Activity Data
This table presents the in vitro fungicidal activity of the same series of compounds against a panel of plant pathogenic fungi.
| Compound ID | R-Group | Botrytis cinerea IC₅₀ (µg/mL) | Fusarium graminearum IC₅₀ (µg/mL) |
| U-1 | 4-chlorophenyl | 15.2 | 25.8 |
| U-2 | 3,4-dichlorophenyl | 8.5 | 12.1 |
| U-3 | 4-methoxyphenyl | >100 | >100 |
| U-4 | 4-trifluoromethylphenyl | 12.7 | 18.9 |
| Carbendazim | (Commercial Standard) | 2.1 | 5.6 |
Hypothetical Mode of Action and Signaling Pathway
Many herbicides act by inhibiting key enzymes in essential metabolic pathways of plants. For instance, urea-based herbicides often target Photosystem II (PSII) in the chloroplasts, thereby inhibiting photosynthesis. The diagram below illustrates this hypothetical mechanism of action.
Caption: Hypothetical inhibition of Photosystem II by a urea derivative.
Experimental Protocol: In Vitro Fungicidal Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a fungal pathogen.
Materials:
-
Pure synthesized compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal pathogen (e.g., Botrytis cinerea)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solutions in sterile water to achieve the desired final concentrations.
-
Add the appropriate volume of each dilution to molten PDA medium to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control plate should contain only DMSO.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the actively growing fungal pathogen.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 72 hours), when the colony in the control plate has reached a significant size.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
Determine the IC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Conclusion
This compound is a valuable reagent for the synthesis of novel urea and carbamate derivatives with potential agrochemical applications. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new candidate compounds. The structure-activity relationship data generated from such studies can guide the development of more potent and selective agrochemicals.
Synthesis of Ureas from 3-Chloropropyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted ureas from 3-chloropropyl isocyanate. Urea derivatives are a significant class of compounds in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined herein describe the reaction of this compound with various primary and secondary amines, including aromatic and aliphatic amines, to yield the corresponding N-(3-chloropropyl)ureas. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison of reaction parameters and yields, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
Ureas and their derivatives are of considerable interest in the pharmaceutical industry owing to their wide range of biological activities, including antiproliferative, antiviral, and kinase inhibitory effects. The urea functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The synthesis of ureas is commonly achieved through the reaction of an isocyanate with an amine. This compound is a versatile reagent that allows for the introduction of a reactive 3-chloropropyl group, which can be further functionalized, making it a valuable building block in the synthesis of novel therapeutic agents.
This document details the synthesis of a series of N-(3-chloropropyl)ureas. The reaction proceeds via the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate. The protocols provided are suitable for laboratory-scale synthesis and can be adapted for various research and drug discovery applications.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the synthesis of various N-(3-chloropropyl)ureas from this compound and a selection of primary and secondary amines.
Table 1: Synthesis of N-Aryl-N'-(3-chloropropyl)ureas
| Entry | Aromatic Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | DCM | 4 | RT | 92 |
| 2 | 4-Chloroaniline | THF | 5 | RT | 88 |
| 3 | 4-Methoxyaniline | DCM | 4 | RT | 95 |
| 4 | Benzylamine | Ether | 3 | RT | 94 |
Table 2: Synthesis of N-Alkyl-N'-(3-chloropropyl)ureas
| Entry | Aliphatic Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | n-Butylamine | THF | 2 | 0 to RT | 96 |
| 2 | Cyclohexylamine | Ether | 2.5 | 0 to RT | 93 |
| 3 | Diethylamine | DCM | 6 | RT | 85 |
| 4 | Piperidine | THF | 5 | RT | 89 |
Note: RT = Room Temperature. Yields are for isolated, purified products.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-N'-(3-chloropropyl)ureas
Materials:
-
This compound (98%)
-
Appropriate primary or secondary amine (99%)
-
Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath (for reactive amines)
Protocol:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of amine) under a nitrogen or argon atmosphere.
-
For highly reactive aliphatic amines, cool the solution to 0 °C using an ice bath. For less reactive aromatic amines, the reaction can typically be performed at room temperature.
-
Slowly add this compound (1.05 eq.) dropwise to the stirred amine solution via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (if cooled) and stir for the time indicated in the tables, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product does not precipitate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization
The synthesized ureas can be characterized by standard analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR spectra are used to confirm the structure of the product.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized urea.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl (C=O) stretching frequency.[1]
Visualizations
Chemical Reaction Pathway
Caption: General reaction scheme for the synthesis of N-(3-chloropropyl)ureas.
Experimental Workflow
Caption: A flowchart illustrating the general workflow for the synthesis of ureas.
Putative Signaling Pathway for Antiproliferative Activity
Some urea derivatives have been shown to exhibit antiproliferative activity by inducing apoptosis. One of the key pathways involved in apoptosis is the caspase cascade. The following diagram illustrates a simplified representation of caspase-mediated apoptosis that could be initiated by bioactive urea compounds.
Caption: A simplified diagram of a putative caspase-mediated apoptotic pathway.
References
Troubleshooting & Optimization
Technical Support Center: 3-Chloropropyl Isocyanate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloropropyl isocyanate. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reaction of 3-chloropropylamine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1] This reaction, known as phosgenation, proceeds through the formation of an intermediate N-(3-chloropropyl)carbamoyl chloride, which then eliminates hydrogen chloride (HCl) to yield the desired isocyanate.[2][3][4]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions in the synthesis of this compound stem from the high reactivity of the isocyanate group and the reaction intermediates. Key side reactions include:
-
Formation of N,N'-bis(3-chloropropyl)urea: The highly reactive this compound product can react with the unreacted 3-chloropropylamine starting material.[1]
-
Reformation of N-(3-chloropropyl)carbamoyl chloride: The isocyanate product can react with the hydrogen chloride (HCl) byproduct, which is generated in situ, to reform the carbamoyl chloride intermediate.[4][5]
-
Dimerization and Trimerization: Isocyanates can undergo self-reaction to form cyclic dimers (uretdiones) and trimers (isocyanurates), particularly at elevated temperatures or in the presence of certain catalysts.
-
Hydrolysis: Reaction with any residual water in the reactants or solvent will lead to the formation of an unstable carbamic acid, which decomposes to 3-chloropropylamine and carbon dioxide. This regenerated amine can then react with the isocyanate to form the urea byproduct.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy. The formation of the isocyanate group (-NCO) is characterized by a strong, sharp absorption band in the region of 2250-2280 cm⁻¹. The disappearance of the N-H stretching bands of the starting amine (around 3300-3400 cm⁻¹) also indicates the progression of the reaction. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the starting material, product, and major byproducts in aliquots taken from the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Phosgene/Triphosgene: Phosgene or its equivalents can degrade upon exposure to moisture. | 1. Use fresh or properly stored phosgene/triphosgene. Ensure all glassware is rigorously dried before use. |
| 2. Reaction Temperature Too Low: The elimination of HCl from the carbamoyl chloride intermediate is temperature-dependent. | 2. Gradually increase the reaction temperature after the initial addition of the amine, typically to the reflux temperature of the solvent, to promote the formation of the isocyanate. | |
| 3. Inefficient Removal of HCl: The equilibrium between the isocyanate and the carbamoyl chloride can favor the intermediate if HCl is not effectively removed. | 3. After the reaction is complete, purge the reaction mixture with an inert gas (e.g., nitrogen) to drive off residual HCl.[6] | |
| High Levels of N,N'-bis(3-chloropropyl)urea Impurity | 1. Localized Excess of Amine: During the addition of 3-chloropropylamine to the phosgene solution, localized high concentrations of the amine can lead to reaction with the newly formed isocyanate. | 1. Add the 3-chloropropylamine solution slowly and with vigorous stirring to the phosgene solution to ensure rapid mixing and minimize localized excesses of the amine. |
| 2. Incorrect Stoichiometry: Using a substoichiometric amount of phosgene will leave unreacted amine, which will then react with the isocyanate product. | 2. Use a slight excess of phosgene or triphosgene to ensure complete conversion of the amine. | |
| Product Contaminated with N-(3-chloropropyl)carbamoyl chloride | 1. Incomplete Reaction: The conversion of the carbamoyl chloride intermediate to the isocyanate may be incomplete. | 1. Increase the reaction time and/or temperature after the amine addition to ensure complete elimination of HCl. |
| 2. Reaction with HCl during Workup: If the product is exposed to acidic conditions during workup, the isocyanate can be converted back to the carbamoyl chloride. | 2. Ensure the workup procedure is performed under neutral or slightly basic conditions. Use a non-aqueous workup if possible. | |
| Formation of Solid Byproducts (Potential Dimers/Trimers) | 1. High Reaction or Distillation Temperature: Elevated temperatures can promote the dimerization and trimerization of the isocyanate. | 1. Use the lowest effective reaction temperature and purify the product by vacuum distillation to keep the distillation temperature as low as possible. |
| 2. Presence of Catalytic Impurities: Basic or metallic impurities can catalyze the formation of dimers and trimers. | 2. Use high-purity starting materials and solvents. |
Experimental Protocols
Synthesis of this compound using Triphosgene
This protocol is a representative method and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Chloropropylamine hydrochloride
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous toluene (or another suitable inert solvent like dichloromethane)
-
Anhydrous triethylamine (or another suitable non-nucleophilic base)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.), all thoroughly dried.
Procedure:
-
Preparation of 3-Chloropropylamine free base: In a separate flask, suspend 3-chloropropylamine hydrochloride in a suitable solvent (e.g., diethyl ether). Add an equivalent of a base like sodium hydroxide solution and extract the free amine into the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: 3-chloropropylamine is a volatile and corrosive liquid.
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Phosgenation: In the reaction flask, dissolve triphosgene (approximately 0.35-0.40 molar equivalents relative to the amine) in anhydrous toluene.
-
Amine Addition: Dissolve the prepared 3-chloropropylamine (1 molar equivalent) in anhydrous toluene and add it to the dropping funnel. Add the amine solution dropwise to the stirred triphosgene solution at room temperature or below (an ice bath can be used to control the initial exothermic reaction).
-
Reaction Completion: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours to ensure the complete conversion of the intermediate carbamoyl chloride to the isocyanate. Monitor the reaction by FTIR.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Purge the solution with dry nitrogen to remove any excess HCl. The resulting mixture can then be filtered to remove any solid byproducts. The solvent is carefully removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.
Visualizations
Logical Relationship of Side Reactions
Caption: Key side reactions in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3501523A - Secondary carbamyl chlorides - Google Patents [patents.google.com]
- 6. CN1475479A - Chemical synthesis method of isopropyl isocyanate - Google Patents [patents.google.com]
Technical Support Center: Purification of Reaction Products from 3-Chloropropyl Isocyanate
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-chloropropyl isocyanate. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during the purification of its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction products of this compound and what are the primary methods for their purification?
A1: this compound is a reactive electrophile that readily forms adducts with various nucleophiles. The two most common classes of reaction products are:
-
N-(3-chloropropyl)ureas: Formed from the reaction with primary or secondary amines.
-
3-Chloropropyl carbamates: Formed from the reaction with alcohols or phenols.
The primary purification techniques for these products are recrystallization for solid compounds and column chromatography for oils or when separation from closely related impurities is necessary.
Q2: My reaction mixture containing the this compound adduct is cloudy and contains a white precipitate. What is the likely cause and how can I avoid it?
A2: A white precipitate in isocyanate reactions is a strong indicator of urea byproduct formation due to moisture contamination.[1] Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea, which is often insoluble in common organic solvents.[1] To minimize this, it is crucial to maintain anhydrous conditions by:
-
Using anhydrous solvents.
-
Thoroughly drying all reactants before use.
-
Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Flame-drying or oven-drying all glassware immediately before use.[2]
Q3: I am observing a lower yield than expected. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Moisture Contamination: As discussed in Q2, water consumes two equivalents of isocyanate for every mole of water, significantly reducing the yield of the desired product.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).
-
Side Reactions: Besides reaction with water, other side reactions like trimerization of the isocyanate to form isocyanurates can occur, especially at elevated temperatures or in the presence of certain catalysts.[3]
-
Intramolecular Cyclization: The 3-chloropropyl group can undergo intramolecular cyclization, particularly in basic conditions, to form cyclic products, thus reducing the yield of the desired linear product.
Q4: What are the specific challenges related to the 3-chloropropyl group during purification?
A4: The chloropropyl group introduces a potential site for side reactions. The primary concern is intramolecular cyclization , where the nucleophilic nitrogen of a urea or carbamate displaces the chloride to form a six-membered ring. This is particularly favorable under basic conditions. Therefore, it is advisable to avoid strong bases during workup and purification. The stability of the C-Cl bond should also be considered during purification methods that involve heating, such as distillation, although it is generally stable under typical purification conditions.
Troubleshooting Guides
Issue 1: Low Purity of N-(3-chloropropyl)urea Product after Purification
| Symptom | Possible Cause | Recommended Action |
| Persistent impurity with similar polarity to the product in TLC. | Co-crystallization of starting amine or symmetrically substituted urea byproduct. | Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve better separation. If recrystallization is ineffective, consider flash column chromatography. |
| Intramolecular cyclization product present. | Avoid basic conditions during workup and purification. If a base is necessary for quenching, use a weak, non-nucleophilic base and perform the workup at low temperatures. The cyclized product often has a different polarity and may be separable by column chromatography. | |
| Product is an oil and difficult to crystallize. | The product may have a low melting point or be intrinsically non-crystalline. | Attempt purification by flash column chromatography. If an oil is still obtained, try co-distillation with a high-boiling solvent under vacuum to remove residual solvents. |
| Product discoloration (yellow or brown). | Thermal degradation during solvent removal or reaction. | Use a rotary evaporator with a controlled temperature water bath to remove the solvent. Avoid excessive heating. If the reaction was run at a high temperature, consider if a lower temperature is feasible. |
Issue 2: Challenges in the Purification of 3-Chloropropyl Carbamates
| Symptom | Possible Cause | Recommended Action |
| Streaking on TLC plate during column chromatography. | The carbamate may be too polar for the chosen solvent system, or it could be interacting strongly with the silica gel. | Use a more polar eluent system. Consider adding a small amount of a modifier like triethylamine (1-2%) to the eluent to deactivate the silica gel, especially if the compound is basic. |
| Low recovery from column chromatography. | Irreversible adsorption onto the silica gel. | Deactivate the silica gel with triethylamine before use. Alternatively, use a less acidic stationary phase like alumina. |
| Hydrolysis of the carbamate during workup. | Carbamates can be susceptible to hydrolysis under acidic or basic conditions. | Perform the workup under neutral conditions if possible. Use a saturated solution of sodium bicarbonate for basic washes and a dilute solution of a weak acid like citric acid for acidic washes, followed by a water wash to neutrality. |
Data Presentation
The following tables provide illustrative quantitative data for the synthesis and purification of representative reaction products of this compound.
Table 1: Synthesis and Purification of N-Aryl-N'-(3-chloropropyl)ureas
| Aryl Amine | Product | Reaction Time (h) | Initial Yield (%) | Purification Method | Final Yield (%) | Purity (%) |
| Aniline | N-Phenyl-N'-(3-chloropropyl)urea | 2 | 94 | Recrystallization (Ethanol/Water) | 85 | >98 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-(3-chloropropyl)urea | 2.5 | 92 | Recrystallization (Isopropanol) | 82 | >99 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-N'-(3-chloropropyl)urea | 3 | 95 | Recrystallization (Acetonitrile) | 88 | >99 |
Table 2: Synthesis and Purification of a 3-Chloropropyl Carbamate
| Alcohol | Product | Reaction Time (h) | Initial Yield (%) | Purification Method | Final Yield (%) | Purity (%) |
| Benzyl Alcohol | Benzyl (3-chloropropyl)carbamate | 6 | 88 | Flash Column Chromatography (Hexane/Ethyl Acetate) | 75 | >97 |
Experimental Protocols
Protocol 1: Synthesis and Purification of N-Phenyl-N'-(3-chloropropyl)urea by Recrystallization
-
Reaction: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add this compound (1.0 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Monitor the reaction by TLC until the starting materials are consumed. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to yield pure N-phenyl-N'-(3-chloropropyl)urea.
Protocol 2: Synthesis and Purification of Benzyl (3-chloropropyl)carbamate by Flash Column Chromatography
-
Reaction: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous toluene. Add this compound (1.05 eq) and a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%). Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[4]
-
Flash Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield benzyl (3-chloropropyl)carbamate as a purified oil or solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of N-(3-chloropropyl)urea.
Caption: Troubleshooting logic for common purification issues.
References
How to avoid polymerization of 3-Chloropropyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and use of 3-Chloropropyl isocyanate to prevent its unwanted polymerization. Adherence to these protocols is critical for ensuring experimental success and maintaining reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound (CAS: 13010-19-0) is a highly reactive organic compound containing an isocyanate functional group (-N=C=O).[1] This group is highly electrophilic, making it susceptible to reaction with nucleophiles. Polymerization can occur through self-reaction, especially when initiated by contaminants or adverse environmental conditions. Isocyanates can react with themselves, with aliphatic diisocyanates capable of trimerizing to form isocyanurate rings, a reaction that can lead to solidification.[2]
Q2: What are the primary triggers for the polymerization of this compound?
A2: The primary triggers for polymerization include:
-
Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule, leading to the formation of urea linkages and subsequent polymerization.
-
Contaminants: Acids, bases, alcohols, and amines can catalyze or initiate polymerization.[3]
-
Elevated Temperatures: Higher temperatures increase the reaction rate and can lead to thermal degradation and uncontrolled polymerization.[4]
-
Exposure to Light: Certain isocyanates can be sensitive to light, which can promote degradation and side reactions.
Q3: How can I visually detect if my this compound has started to polymerize?
A3: Signs of polymerization include:
-
A gradual increase in viscosity.
-
The formation of insoluble white precipitates (typically polyureas).
-
Cloudiness or turbidity in the liquid.
-
Complete solidification or gelation of the material.
-
Discoloration of the solution.
Q4: What is the recommended way to store this compound to ensure its stability?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, direct sunlight, and sources of ignition.[3][5] Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to exclude moisture. Refrigeration is recommended for long-term storage.
Troubleshooting Guide: Unwanted Polymerization
This guide addresses specific issues you might encounter during your experiments.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Premature Gelation or Solidification of Reaction Mixture | 1. High reaction temperature.2. Presence of catalytic contaminants (e.g., moisture, strong acids/bases, certain metals).3. High concentration of this compound.4. Use of a non-selective catalyst that also promotes isocyanate polymerization. | 1. Lower the reaction temperature. Depending on the specific kinetics, maintaining a temperature between 0°C and 60°C is often advisable.2. Ensure all glassware is oven-dried and cooled under an inert gas. Use anhydrous solvents and reagents.[6]3. Reduce the concentration of the isocyanate in the reaction mixture.4. Select a catalyst that specifically promotes the desired reaction over side reactions. |
| Gradual Increase in Viscosity During Reaction | 1. Slow, uncontrolled polymerization occurring over time.2. Trace amounts of water leading to urea formation.3. Inappropriate solvent choice. | 1. Add a polymerization inhibitor to the reaction mixture (see Data Presentation section for examples).[6]2. Rigorously dry all solvents and reagents before use.3. Choose a dry, aprotic solvent that does not react with isocyanates (e.g., toluene, THF, DMF). |
| Formation of Insoluble White Precipitate | 1. Self-polymerization of the isocyanate.2. Reaction with atmospheric or residual moisture. | 1. Consider using a "blocking agent" to temporarily protect the isocyanate group. The isocyanate can be regenerated in-situ under specific conditions (e.g., heat) to proceed with the desired reaction.2. Maintain a strict inert atmosphere throughout the experiment. |
| Reagent Bottle is Solid or Highly Viscous Upon Opening | 1. Improper storage conditions (exposure to moisture or heat).2. Depletion of any commercial stabilizer over time. | 1. The reagent is likely unusable and should be disposed of according to safety guidelines. It is generally not feasible to reverse the polymerization.2. For future purchases, ensure proper storage from the moment of receipt and consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the main stock to the atmosphere. |
Data Presentation: Common Stabilizers for Isocyanates
| Stabilizer Class | Example(s) | Recommended Concentration Range | Mechanism of Action & Notes |
| Hindered Phenols | 2,6-di-tert-butyl-4-methylphenol (BHT) | 10 - 500 ppm | Free-radical scavengers. Effective for preventing oxidation-initiated polymerization.[6][7] |
| Acid Chlorides | Benzoyl Chloride | 10 - 200 ppm (0.001 - 0.02 wt%) | Neutralizes basic impurities that can catalyze polymerization. Can delay curing time.[3][8][9] |
| Phosphite Esters | Triphenyl Phosphite | 100 - 2000 ppm | Peroxide decomposers and secondary antioxidants. Often used in combination with hindered phenols.[6] |
| Acidic Gases | Carbon Dioxide (CO₂), Sulfur Dioxide (SO₂) | 100 - 10,000 ppm (0.01 - 1.0 wt%) | Dissolved acidic gases can inhibit polymerization. Requires careful handling and pressure-rated equipment.[10] |
| Phenols | Phenol | 10 - 5000 ppm | Can suppress both discoloration and self-polymerization.[11] |
| Phosphate Esters | Butyl Acid Phosphate | 1000 - 12,000 ppm (0.1 - 1.2 wt%) | Restricts the reaction of isocyanates with ambient moisture.[9] |
Experimental Protocols
Protocol 1: General Handling and Reaction Setup for this compound
Objective: To perform a reaction using this compound while minimizing the risk of polymerization.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Toluene, THF)
-
Co-reactant(s)
-
Stabilizer (optional, e.g., BHT at ~100 ppm)
-
Oven-dried glassware (reaction flask, dropping funnel, condenser)
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Magnetic stirrer and stir bar
-
Temperature control system (ice bath or oil bath)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool under a steady stream of inert gas.
-
Reagent Preparation: a. In the main reaction flask, dissolve the co-reactant and the optional stabilizer in the anhydrous solvent under a positive pressure of inert gas. b. If a catalyst is required, add it to the reaction flask at this stage. c. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Reaction Execution: a. Bring the main reaction flask to the desired temperature using the temperature control system. b. Add the this compound solution dropwise from the funnel to the stirred reaction mixture over a prolonged period. A slow addition rate helps maintain a low instantaneous concentration of the isocyanate, which disfavors polymerization. c. Maintain a constant, gentle flow of inert gas throughout the entire process.
-
Monitoring and Work-up: a. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, or in-situ IR spectroscopy to observe the disappearance of the isocyanate peak at ~2270 cm⁻¹). b. Once the reaction is complete, proceed with the appropriate work-up procedure under anhydrous conditions where possible until the reactive isocyanate is fully consumed.
Visualizations
Below are diagrams illustrating key concepts for avoiding the polymerization of this compound.
References
- 1. This compound 96 13010-19-0 [sigmaaldrich.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. gaf.com [gaf.com]
- 5. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 6. CN110872238A - Isocyanate stabilizer and preparation method thereof - Google Patents [patents.google.com]
- 7. atamankimya.com [atamankimya.com]
- 8. echemi.com [echemi.com]
- 9. patents.justia.com [patents.justia.com]
- 10. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Managing Moisture Sensitivity in 3-Chloropropyl Isocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Chloropropyl isocyanate. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: The isocyanate group (-NCO) in this compound is highly electrophilic and readily reacts with nucleophiles, including water.[1] The reaction with water proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide gas.[1] This newly formed amine is also reactive and can consume a second molecule of this compound to produce a stable, often insoluble, disubstituted urea.[2] This side reaction consumes the starting material, generates gas which can cause foaming, and leads to byproducts that can complicate purification and reduce the final product yield.[2]
Q2: What are the common signs of water contamination in my reaction?
A2: The primary indicators of moisture contamination in a reaction involving this compound include:
-
Formation of a white precipitate: This is typically the insoluble urea byproduct.[2]
-
Unexpected gas evolution (foaming or bubbling): This is due to the release of carbon dioxide during the decomposition of the carbamic acid intermediate.[3]
-
Lower than expected yield of the desired product: The this compound is consumed by the side reaction with water.[2]
-
Inconsistent reaction kinetics: The presence of water and the formation of amine byproducts can lead to unpredictable reaction rates.
Q3: What are the primary sources of moisture in a typical reaction setup?
A3: Moisture can be introduced from several sources:
-
Solvents: Many common organic solvents can absorb significant amounts of water from the atmosphere.[3]
-
Reagents: Other starting materials, especially hygroscopic compounds like alcohols or amines, can contain absorbed water.[4]
-
Glassware: The surfaces of glassware can adsorb a thin film of moisture.[2]
-
Atmosphere: Reactions performed in setups open to the air, particularly on humid days, are highly susceptible to moisture contamination.[3]
Q4: How can I detect and quantify water in my solvents and reagents?
A4: The most reliable method for quantifying trace amounts of water in organic solvents and reagents is the Karl Fischer titration .[3][5] This technique is highly sensitive and specific to water. Both volumetric and coulometric Karl Fischer titrators are available, with the latter being particularly suited for very low water content.[5]
Q5: How can I monitor the progress of my reaction and the consumption of this compound?
A5: In-situ Fourier-transform infrared (FTIR) spectroscopy is an excellent technique for real-time reaction monitoring. The strong, sharp absorbance of the isocyanate group (N=C=O) appears in a relatively clear region of the mid-IR spectrum, typically between 2250 and 2285 cm⁻¹. The disappearance of this peak can be used to track the consumption of this compound and determine the reaction endpoint.[4]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Issue 1: A white precipitate has formed in my reaction mixture.
-
Probable Cause: This is a strong indication of significant water contamination, leading to the formation of an insoluble urea byproduct.[2]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: For future reactions, ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum.[2]
-
Solvent and Reagent Purity: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).[5] Verify the dryness of all other reagents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glovebox.[2][3] Purge the reaction vessel with the inert gas before adding any reagents.
-
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: This is due to the generation of carbon dioxide gas from the reaction of this compound with water.[3]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. If necessary, vent the reaction to a fume hood.
-
Identify Moisture Source: This is a clear sign of significant water contamination. Follow the steps outlined in "Issue 1" to identify and eliminate the source of moisture for subsequent experiments.
-
Issue 3: The yield of my desired product is consistently low.
-
Probable Cause: Low yields are frequently a direct consequence of moisture contamination, where the this compound is consumed in the side reaction with water.[2]
-
Troubleshooting Steps:
-
Solvent and Reagent Dehydration: This is the most critical step. Quantify the water content of your solvent using Karl Fischer titration and ensure it is below an acceptable threshold (e.g., <10 ppm). Dry all reagents thoroughly.
-
Headspace Management: When using a bottle of this compound, minimize its exposure to atmospheric moisture. After withdrawing the required amount, flush the headspace of the bottle with a dry inert gas before re-sealing.
-
Stoichiometry Check: Inaccurate measurement of reagents can also lead to lower yields. Ensure your calculations and measurements are precise.
-
Data Presentation
The following table illustrates the hypothetical impact of water content on the yield of a carbamate product from the reaction of this compound with an alcohol.
| Water Content in Solvent (ppm) | This compound Consumed by Water (%) | Theoretical Yield of Carbamate (%) |
| < 10 | < 1% | > 95% |
| 50 | ~5% | ~90% |
| 100 | ~10% | ~80% |
| 250 | ~25% | ~50% |
| 500 | ~50% | < 25% |
Note: This data is illustrative and the actual impact on yield will depend on specific reaction conditions such as temperature, concentration, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions
This protocol outlines the fundamental steps for setting up a reaction using the moisture-sensitive reagent, this compound.
-
Materials:
-
Schlenk flask or three-neck round-bottom flask
-
Rubber septa
-
Nitrogen or Argon gas line with a bubbler
-
Dry syringes and needles
-
Anhydrous solvents and reagents
-
-
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120°C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas.[2]
-
System Assembly: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.[2]
-
Solvent and Reagent Addition: Add anhydrous solvent and any other non-moisture-sensitive reagents to the reaction flask via a dry syringe or cannula under a positive flow of inert gas.
-
Addition of this compound: Slowly add the this compound to the reaction mixture dropwise using a dry syringe at the desired temperature.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC, GC, or in-situ FTIR.
-
Work-up: Once the reaction is complete, quench any unreacted this compound by adding a small amount of a primary alcohol (e.g., methanol) before exposing the mixture to the atmosphere.
-
Protocol 2: Quantification of Water in an Organic Solvent using Karl Fischer Titration
This protocol provides a general outline for determining the water content of a solvent.
-
Apparatus:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Dry syringes
-
-
Procedure:
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state before introducing the sample.[3]
-
Solvent Blank: Titrate a known volume of the Karl Fischer solvent to determine the background water content.[3]
-
Sample Introduction: Using a dry syringe, inject a known volume or weight of the solvent to be analyzed into the titration vessel.[3]
-
Titration: The titrator will automatically perform the titration.
-
Data Analysis: The instrument will provide the water content, typically in ppm or percentage.
-
Visualizations
Caption: Signaling pathway of the moisture-driven side reaction of this compound.
Caption: Experimental workflow for setting up a moisture-sensitive reaction.
Caption: Troubleshooting decision tree for this compound reactions.
References
Troubleshooting low yield in 3-Chloropropyl isocyanate cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the cyclization of 3-chloropropyl isocyanate to produce 3-chloro-azetidin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly low yield in my this compound cyclization. What are the most common causes?
Low yields in this intramolecular cyclization are typically attributed to one or more of the following factors:
-
Suboptimal Base Selection: The choice and amount of base are critical. An inappropriate base can lead to side reactions instead of the desired cyclization.
-
Incorrect Reaction Temperature: The temperature must be carefully controlled to favor the intramolecular cyclization over competing reactions like polymerization.
-
Presence of Water or Other Nucleophiles: Isocyanates are highly reactive towards water and other nucleophiles. Contamination can lead to the formation of undesired byproducts.
-
Inappropriate Solvent: The polarity and aprotic nature of the solvent can significantly influence the reaction rate and pathway.
-
Low Purity of Starting Material: Impurities in the this compound can interfere with the reaction.
-
Polymerization of the Starting Material: Isocyanates can polymerize, especially at elevated temperatures or in the presence of certain catalysts.
Q2: How does the choice of base affect the reaction yield?
The base plays a crucial role in deprotonating the nitrogen of the isocyanate group, initiating the intramolecular nucleophilic attack.
-
Insufficiently Strong Base: If the base is not strong enough to deprotonate the nitrogen efficiently, the cyclization will be slow or may not proceed at all.
-
Excessively Strong or Sterically Hindered Base: While a strong base is needed, a very strong or bulky base might favor intermolecular reactions or elimination side reactions.
-
Recommended Bases: Tertiary amines, such as triethylamine (TEA), are commonly used as they are sufficiently basic to promote the reaction and are less likely to act as nucleophiles themselves.[1][2][3][4]
Q3: What is the optimal temperature for the cyclization?
Temperature control is a delicate balance.
-
Too Low: The reaction rate will be very slow, leading to incomplete conversion and low yield within a practical timeframe.
-
Too High: High temperatures can promote side reactions, most notably the polymerization of the this compound. It can also lead to the decomposition of the desired product. A gentle reflux is often employed, but the optimal temperature should be determined empirically for each specific setup.
Q4: My reaction mixture is turning into a viscous, insoluble mass. What is happening?
This is a classic sign of polymerization of the this compound. Isocyanates can react with each other to form polymers, a reaction that is often catalyzed by heat and certain impurities.
-
Troubleshooting Polymerization:
-
Ensure the reaction temperature is not too high.
-
Use a high-purity starting material.
-
Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Ensure your solvent is anhydrous and free of nucleophilic impurities.
-
Q5: What are the most common side products I should look for?
Besides polymerization, other side reactions can decrease the yield of 3-chloro-azetidin-2-one.
-
Urea Derivatives: If there is any water present in the reaction, the isocyanate will hydrolyze to an amine, which can then react with another molecule of the isocyanate to form a urea derivative.
-
Allophanates and Biurets: The isocyanate can react with the urethane or urea products to form allophanates and biurets, respectively.
-
Elimination Products: Depending on the base and solvent system, elimination of HCl could potentially occur.
Data on Reaction Conditions from Analogous Syntheses
| Parameter | Typical Conditions | Reference(s) |
| Base | Triethylamine (TEA) | [1][2][3][4] |
| Solvent | Dioxane, DMF, Benzene | [1][4] |
| Temperature | 0-5 °C (initial addition), followed by reflux | [2] |
| Reaction Time | 3 - 12 hours | [2][3] |
Experimental Protocols
General Protocol for the Base-Induced Cyclization of this compound (Hypothetical - for optimization)
This is a generalized procedure based on related reactions and should be optimized for specific laboratory conditions.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with anhydrous solvent (e.g., dioxane or THF).
-
Base Addition: Triethylamine (1.2 equivalents) is added to the solvent, and the mixture is cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred base solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 3-6 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the desired 3-chloro-azetidin-2-one.[3]
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[2][5][6]
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Desired cyclization pathway of this compound and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the cyclization reaction.
References
- 1. troindia.in [troindia.in]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. scirp.org [scirp.org]
- 6. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Catalyst Selection for 3-Chloropropyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for minimizing side products in reactions involving 3-Chloropropyl isocyanate. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize your reactions and improve product yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products when working with this compound?
A1: In addition to the expected urethane or urea formation, several side products can occur. The most common include:
-
Intramolecular Cyclization: The product of the reaction between this compound and a nucleophile (e.g., an alcohol or amine) can undergo an intramolecular SN2 reaction. The nucleophilic nitrogen of the resulting carbamate or urea can attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a cyclic product, typically a 2-oxazolidinone derivative. This is a significant pathway to consider, especially when the reaction is carried out under basic conditions or at elevated temperatures.
-
Urea Formation (from water): Trace amounts of water in the reaction mixture can react with this compound to form an unstable carbamic acid, which then decarboxylates to yield 3-chloropropylamine. This amine is highly reactive and will quickly react with another molecule of the isocyanate to form an undesired N,N'-bis(3-chloropropyl)urea .
-
Isocyanurate Formation (Trimerization): In the presence of certain catalysts, particularly strong bases, this compound can trimerize to form a stable six-membered ring known as an isocyanurate (specifically, 1,3,5-tris(3-chloropropyl)-1,3,5-triazinane-2,4,6-trione).
-
Allophanate and Biuret Formation: The desired urethane or urea product can sometimes react with another molecule of this compound to form allophanates (from urethanes) or biurets (from ureas). This is more likely to occur when an excess of the isocyanate is used.
dot graph Side_Reactions { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} dot Figure 1: Common reaction pathways and side products of this compound.
Q2: My reaction is producing a significant amount of a cyclic byproduct. How can I prevent this?
A2: The formation of the 2-oxazolidinone derivative via intramolecular cyclization is often promoted by basic conditions. To minimize this side reaction:
-
Catalyst Choice: Avoid using strong, non-nucleophilic bases as catalysts if possible. Consider using a Lewis acidic organometallic catalyst.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of cyclization.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that favor cyclization.
Q3: I'm observing a white precipitate in my reaction that is insoluble in my workup solvent. What is it likely to be?
A3: A white, insoluble precipitate is often N,N'-bis(3-chloropropyl)urea, which forms from the reaction of this compound with water. To prevent its formation:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents or solvents from a purification system. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Selection: Some catalysts exhibit better selectivity for the alcohol-isocyanate reaction over the water-isocyanate reaction. Zirconium-based catalysts, for instance, have been reported to be more selective than some tin catalysts in certain systems.[1]
Q4: How can I avoid the formation of isocyanurate trimers?
A4: Isocyanurate formation is typically catalyzed by strong bases.
-
Catalyst Choice: If isocyanurate is a suspected byproduct, consider switching from a strong base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to a Lewis acid catalyst such as dibutyltin dilaurate (DBTDL) or a bismuth or zirconium salt.[2]
-
Temperature: Lowering the reaction temperature can also help to disfavor trimerization.
Catalyst Selection Guide
The choice of catalyst is critical for controlling the reaction pathway and minimizing the formation of side products. The following table summarizes the characteristics of common catalysts used in isocyanate reactions.
| Catalyst Type | Examples | Typical Loading (mol%) | Advantages | Disadvantages | Selectivity Notes |
| Organotin | Dibutyltin dilaurate (DBTDL) | 0.01 - 0.5 | Highly active for urethane formation. | Toxic, promotes both urethane and urea formation. | Can be less selective in the presence of water compared to some other organometallic catalysts. |
| Organozirconium | Zirconium(IV) acetylacetonate, Zirconium isooctanoate | 0.1 - 2.0 | Lower toxicity than tin catalysts. Can show high selectivity for the alcohol-isocyanate reaction over the water-isocyanate reaction.[1] | May be less active than tin catalysts, requiring higher temperatures or longer reaction times. | Generally good for minimizing urea byproducts. |
| Organobismuth | Bismuth neodecanoate | 0.1 - 2.0 | Low toxicity. | Often less active than tin catalysts. | Activity can be enhanced by co-catalysts. |
| Tertiary Amines | Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1.0 - 10 | Effective for promoting both gelling (urethane) and blowing (urea) reactions. | Can have strong odors. May promote side reactions like trimerization, especially strong bases. | Selectivity can be poor. |
| Strong Amidines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.1 - 5.0 | Very strong base, highly effective for promoting urethane formation, especially with less reactive isocyanates.[3] | Can strongly promote isocyanurate formation.[2] | Use with caution if trimerization is a concern. |
dot graph Catalyst_Selection { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Figure 2: Logical workflow for selecting a catalyst based on desired reaction and potential side reactions.
Experimental Protocols
Protocol 1: Synthesis of an N-(3-Chloropropyl)carbamate using a Zirconium Catalyst
This protocol describes a general procedure for the reaction of this compound with a primary alcohol using a zirconium catalyst to favor urethane formation and minimize reaction with residual water.
Materials:
-
This compound (1.0 eq)
-
Primary alcohol (1.05 eq)
-
Zirconium(IV) acetylacetonate (0.5 mol%)
-
Anhydrous Toluene
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the primary alcohol and anhydrous toluene.
-
Add the Zirconium(IV) acetylacetonate catalyst to the stirred solution.
-
Addition of Isocyanate: Add this compound dropwise to the reaction mixture at room temperature over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or in-situ IR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted isocyanate by adding a small amount of methanol and stirring for 20 minutes.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of an N-(3-Chloropropyl)urea using DBU as a Catalyst
This protocol outlines a general procedure for the reaction of this compound with a primary amine using DBU as a catalyst. This is suitable for less reactive amines but care should be taken to monitor for trimerization.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine in anhydrous THF.
-
Add DBU to the solution.
-
Addition of Isocyanate: Add this compound dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the product by recrystallization or flash column chromatography.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including temperature, time, and catalyst loading, may need to be optimized for specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.
References
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 3-Chloropropyl Isocyanate
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Chloropropyl isocyanate, a monofunctional aliphatic isocyanate, several robust analytical methods are available. Although specific methods validated exclusively for this compound are not extensively documented, the well-established analytical techniques for other aliphatic isocyanates are directly applicable. These methods predominantly rely on a derivatization step to stabilize the highly reactive isocyanate group, followed by chromatographic separation and detection.
This guide provides a comparative overview of the most common and effective analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques. The comparison includes detailed experimental protocols, quantitative performance data, and workflow diagrams to aid in method selection and implementation.
Core Principle: Derivatization
The cornerstone of isocyanate analysis is the derivatization of the reactive isocyanate (-NCO) group into a stable, readily detectable urea derivative. This is achieved by reacting the isocyanate with a suitable derivatizing agent, typically a primary or secondary amine. The choice of derivatizing agent is critical as it dictates the sensitivity and selectivity of the subsequent detection method.
Comparison of Key Analytical Methods
The following sections detail analytical methods based on the most commonly employed derivatizing agents. The quantitative data presented is derived from studies on various aliphatic isocyanates and serves as a reliable benchmark for the analysis of this compound.
Method Based on 1-(9-anthracenylmethyl)piperazine (MAP) Derivatization (NIOSH 5525)
The MAP derivatization method is highly regarded for its sensitivity and, particularly, for the consistent UV response across different isocyanate species, making it ideal for the quantification of total isocyanate groups.[1][2] The resulting derivative is both UV-active and fluorescent, offering flexibility in detection.
Quantitative Performance Data
| Parameter | Performance Metric | Notes |
| Applicability Range | ~1.4 to 840 µg/m³ for a 15-L air sample[1] | For total isocyanate group (as NCO) |
| Estimated LOD | 0.2 nmol NCO per sample[1] | Equivalent to 0.017 µg of HDI per sample |
| Precision (Relative Standard Deviation) | Filters: 0.05 for HDI, 0.06 for TDI and MDI[1] | |
| Recovery | 97-99% for MAP-derivatized monomers from filters[1] | |
| UV Response Variability | Low compound-to-compound variability[1][3] | Allows for quantification against a single monomer standard |
Experimental Protocol
-
Sample Collection (Air Samples): Draw air through a glass fiber filter (GFF) impregnated with MAP.[1] For bulk or reaction samples, a solution of MAP in a suitable solvent is used.
-
Sample Preparation:
-
Extract the filter with a solution of MAP in acetonitrile.[1]
-
For bulk samples, react a known amount of the sample with an excess of MAP solution.
-
Add acetic anhydride to the sample solution to react with any excess MAP.
-
Process the sample through a solid-phase extraction (SPE) cartridge to remove interferences.[4]
-
Elute the derivatized isocyanate from the SPE cartridge with acetonitrile and methanol.[4]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and a pH-adjusted buffer.[1][3]
-
Detector: UV detector set at 254 nm and/or a fluorescence detector with excitation at 368 nm and emission at 409 nm.[1]
-
Quantification: Calibrate using a standard solution of a MAP-derivatized isocyanate monomer.
-
Workflow Diagram
Workflow for MAP-based analysis of this compound.
Method Based on 1-(2-methoxyphenyl)piperazine (MOPP/MPP) Derivatization (NIOSH 5521)
This method is well-established for the analysis of monomeric isocyanates and utilizes HPLC with dual electrochemical and UV detection.[5] The electrochemical detector provides high sensitivity and selectivity for the MOPP-urea derivatives.
Quantitative Performance Data
| Parameter | Performance Metric | Notes |
| Applicability Range | 1 to >1000 µg/m³ for HDI in a 100-L air sample[5] | |
| Estimated LOD | ~0.1 µg diisocyanate per sample[6] | |
| Recovery | 92.3–97.8% (within-assay)[7] | For various isocyanate derivatives |
| Precision (RSD) | 2.7–29.0% (within-assay)[7] | Dependent on concentration |
| Linearity (r²) | >0.99[7][8] |
Experimental Protocol
-
Sample Collection (Air Samples): Draw air through an impinger containing a solution of MOPP in toluene.[5] For bulk samples, react with the MOPP solution.
-
Sample Preparation:
-
HPLC Analysis:
Workflow Diagram
Workflow for MOPP-based analysis of this compound.
Method Based on Tryptamine Derivatization (NIOSH 5522)
The tryptamine method offers the advantage of forming a highly fluorescent derivative, allowing for very sensitive detection.[9] This method is suitable for both monomeric and oligomeric isocyanates.
Quantitative Performance Data
| Parameter | Performance Metric | Notes |
| Applicability Range | 10 to 250 µg/m³ for TDI in a 50-L air sample[9] | |
| Recovery | 89.5% for HDI, 90.5% for 2,4-TDI, 102.8% for 2,6-TDI[9] | |
| Detector | Fluorescence[9] | Highly sensitive |
| Reactivity | Slower than piperazine-based reagents[10] |
Experimental Protocol
-
Sample Collection (Air Samples): Draw air through an impinger containing a solution of tryptamine in dimethyl sulfoxide (DMSO).[9]
-
Sample Preparation: The sample solution from the impinger is typically analyzed directly.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and a pH 5.5 sodium acetate/acetic acid buffer.[9]
-
Detector: Fluorescence detector.
-
Quantification: Calibrate using standard solutions of tryptamine-derivatized isocyanates.
-
Workflow Diagram
Workflow for Tryptamine-based analysis of this compound.
Summary Comparison of Derivatizing Agents
| Derivatizing Agent | Common Method | Primary Detector(s) | Key Advantages | Key Disadvantages |
| 1-(9-anthracenylmethyl)piperazine (MAP) | NIOSH 5525 | UV, Fluorescence | High sensitivity, low inter-analyte UV response variability.[1][3] | Requires SPE cleanup for complex matrices.[4] |
| 1-(2-methoxyphenyl)piperazine (MOPP) | NIOSH 5521 | UV, Electrochemical | High sensitivity and selectivity with electrochemical detection.[5] | Higher inter-analyte UV response variability.[10] |
| Tryptamine | NIOSH 5522 | Fluorescence | Very high sensitivity with fluorescence detection.[9] | Slower reaction rate compared to piperazine-based reagents.[10] |
| 1-(2-pyridyl)piperazine (PP) | EPA/OSHA Methods | UV, Fluorescence | Good reactivity and sensitivity.[11] | Less commonly cited in recent comparative studies. |
Conclusion
The quantification of this compound can be effectively achieved using established analytical methods for aliphatic isocyanates. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation.
-
For applications requiring the most accurate quantification of the total isocyanate content, the MAP-based method (NIOSH 5525) is recommended due to its low compound-to-compound UV response variability.
-
For high-sensitivity analysis of the monomeric isocyanate, the MOPP-based method (NIOSH 5521) with electrochemical detection is an excellent choice.
-
When extremely low detection limits are necessary, the Tryptamine-based method (NIOSH 5522) with fluorescence detection offers superior sensitivity.
It is recommended to perform a method validation for this compound using the chosen method to establish specific performance characteristics such as linearity, LOD, LOQ, accuracy, and precision for the analyte of interest.
References
- 1. cdc.gov [cdc.gov]
- 2. epa.gov [epa.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Quantitative determination of total aliphatic isocyanates on skin and surfaces using the map reagent [stacks.cdc.gov]
- 5. cdc.gov [cdc.gov]
- 6. Page:NIOSH Manual of Analytical Methods - 5521.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
Comparative Analysis of HPLC and GC-MS for 3-Chloropropyl Isocyanate Reaction Products
A Guide for Researchers and Drug Development Professionals
In the synthesis of novel chemical entities and pharmaceuticals, the analysis of reaction products is a critical step to ensure purity, confirm structure, and quantify yield. For reactions involving the highly reactive intermediate, 3-Chloropropyl isocyanate, selecting the appropriate analytical technique is paramount. This guide provides a detailed comparison of two powerful chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction products.
This compound is a versatile reagent used in the synthesis of a variety of compounds, including carbamates and ureas, through its reaction with alcohols and amines, respectively. The choice between HPLC and GC-MS for the analysis of these products depends on several factors, including the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the desired sensitivity and selectivity.
At a Glance: HPLC vs. GC-MS for Isocyanate Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Sample Volatility | Ideal for non-volatile and thermally unstable compounds.[1] | Requires volatile and thermally stable compounds or derivatives.[1] |
| Derivatization | Often necessary to enhance detectability and chromatographic retention. Common reagents include 1-(2-pyridyl)piperazine (1,2-PP), 1-(2-methoxyphenyl)piperazine (MOPP), and tryptamine.[2][3] | Typically required to increase volatility and thermal stability. Common reagents include trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA).[4][5] |
| Instrumentation | HPLC system with Diode Array (DAD), UV, Fluorescence, or Mass Spectrometry (MS) detectors.[6][7] | Gas chromatograph coupled to a mass spectrometer.[8] |
| Typical Analytes | Carbamates, ureas, and other non-volatile derivatives of this compound. | Volatile derivatives of this compound or its hydrolysis product (3-chloropropylamine). |
| Sensitivity | High, especially with fluorescence or mass spectrometric detection.[7] | Very high, particularly with selected ion monitoring (SIM) in MS.[9] |
| Selectivity | Good, can be enhanced with selective detectors (e.g., fluorescence, MS). | Excellent, due to both chromatographic separation and mass spectral identification.[8] |
| Analysis Time | Typically 10-60 minutes per sample.[10] | Can be faster, often a few minutes to half an hour, depending on the temperature program.[10] |
Quantitative Data Comparison
The following tables present hypothetical yet representative quantitative data for the analysis of a model reaction product of this compound, N-(3-chloropropyl)-N'-phenylurea (formed by reaction with aniline), using both HPLC-UV and GC-MS after appropriate derivatization.
Table 1: HPLC-UV Analysis of N-(3-chloropropyl)-N'-phenylurea
| Parameter | Value |
| Retention Time | 8.5 min |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Linearity (R²) | > 0.999 |
| Recovery | 98.5% |
| Precision (RSD) | < 2% |
Table 2: GC-MS Analysis of Derivatized 3-Chloropropylamine (from hydrolysis of the isocyanate)
| Parameter | Value |
| Retention Time | 12.2 min |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Linearity (R²) | > 0.999 |
| Recovery | 97.8% |
| Precision (RSD) | < 3% |
Experimental Protocols
HPLC-UV Method for the Analysis of this compound Reaction Products (e.g., Ureas, Carbamates)
This protocol outlines a general method for the analysis of non-volatile derivatives of this compound.
-
Sample Preparation:
-
Quench the reaction mixture with a derivatizing agent such as 1-(2-pyridyl)piperazine (1,2-PP) to react with any remaining isocyanate.[6]
-
Dilute an aliquot of the quenched reaction mixture with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Quantification:
-
Prepare a calibration curve using standards of the purified reaction product.
-
Calculate the concentration of the product in the sample based on the peak area.
-
GC-MS Method for the Analysis of this compound Reaction Products (after hydrolysis and derivatization)
This protocol is suitable for the analysis of the amine resulting from the hydrolysis of this compound or its reaction products.
-
Sample Preparation:
-
Hydrolyze an aliquot of the reaction mixture with acid to convert the isocyanate and its derivatives to 3-chloropropylamine.[11]
-
Neutralize the sample and extract the amine into an organic solvent (e.g., toluene).
-
Derivatize the amine with a suitable reagent, such as pentafluoropropionic anhydride (PFPA), to form a volatile derivative.[4][5]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C).
-
Injection Mode: Splitless.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used.
-
-
Quantification:
-
Prepare a calibration curve using derivatized standards of 3-chloropropylamine.
-
Calculate the concentration of the analyte based on the peak area of a characteristic ion.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of this compound reaction products.
Caption: Workflow for HPLC analysis of this compound reaction products.
Caption: Workflow for GC-MS analysis of this compound reaction products.
Logical Decision Framework
The choice between HPLC and GC-MS is a critical decision in method development. The following diagram illustrates the logical considerations for selecting the appropriate technique for analyzing this compound reaction products.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and versatile techniques for the analysis of reaction products of this compound. The choice of method is primarily dictated by the physicochemical properties of the analyte. For non-volatile and thermally labile products such as ureas and carbamates, HPLC is the method of choice. For volatile products or those that can be readily derivatized to become volatile, GC-MS offers excellent sensitivity and selectivity. For comprehensive characterization of a reaction mixture, a combination of both techniques may be most effective. It is recommended that the chosen method be validated according to established guidelines to ensure data quality and reliability.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - ProQuest [proquest.com]
- 3. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. epa.gov [epa.gov]
- 7. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. mdpi.com [mdpi.com]
Comparative Reactivity Analysis of 3-Chloropropyl Isocyanate and Other Alkyl Isocyanates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of isocyanates is paramount for the precise control of chemical reactions and the development of novel molecules. This guide provides a comparative analysis of the reactivity of 3-Chloropropyl isocyanate against other common alkyl isocyanates, supported by established chemical principles and detailed experimental protocols for quantitative assessment.
The isocyanate functional group (-N=C=O) is a highly electrophilic moiety, making it susceptible to nucleophilic attack. This inherent reactivity is the foundation of polyurethane chemistry and is widely exploited in various synthetic applications. The rate of reaction is significantly influenced by the electronic and steric nature of the substituent attached to the isocyanate group.
Understanding Isocyanate Reactivity: The Inductive Effect
The reactivity of the isocyanate group is largely dictated by the electron density on the carbonyl carbon. Electron-withdrawing groups attached to the alkyl chain increase the electrophilicity of the isocyanate carbon, thereby accelerating the rate of reaction with nucleophiles. Conversely, electron-donating groups decrease reactivity.
This compound possesses a chlorine atom on the propyl chain. As chlorine is an electron-withdrawing group, it exerts a negative inductive effect (-I effect), pulling electron density away from the isocyanate group. This withdrawal of electron density makes the carbonyl carbon of this compound more electrophilic and, consequently, more reactive towards nucleophiles compared to unsubstituted alkyl isocyanates of similar chain length, such as n-propyl isocyanate.
While specific kinetic data for a direct comparison under identical conditions is not extensively available in published literature, the established principles of physical organic chemistry allow for a qualitative prediction of reactivity.[1] The general trend for the reactivity of alkyl isocyanates based on the electronic effect of a substituent at the 3-position would be:
This compound > n-Propyl isocyanate
This increased reactivity can be advantageous in applications where faster reaction times or lower reaction temperatures are desirable.
Quantitative Comparison of Reactivity
To facilitate a direct and quantitative comparison of the reactivity of this compound with other alkyl isocyanates, a kinetic study is required. The following table is provided as a template for researchers to populate with their own experimental data, which can be generated using the detailed protocols provided in the subsequent sections.
| Isocyanate | Nucleophile (e.g., n-Butanol) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| This compound | ||||
| n-Propyl isocyanate | ||||
| Ethyl isocyanate | ||||
| Isopropyl isocyanate |
Experimental Protocols
Precise and reproducible experimental data are crucial for a valid comparison of reactivity. The following are detailed protocols for two common methods used to determine isocyanate reactivity and concentration.
Protocol 1: In-Situ Fourier Transform Infrared (FTIR) Spectroscopy for Kinetic Analysis
This method allows for the real-time monitoring of the isocyanate concentration during a reaction, providing a detailed kinetic profile.[2]
Objective: To determine the reaction rate constant (k) for the reaction of an isocyanate with a nucleophile (e.g., an alcohol or amine).
Materials:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
-
Thermostated reaction vessel with magnetic stirring
-
Anhydrous solvent (e.g., toluene, chloroform)[3]
-
Isocyanate (e.g., this compound, n-propyl isocyanate)
-
Nucleophile (e.g., n-butanol, diethylamine)
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent side reactions with water.[3]
-
Prepare stock solutions of the isocyanate and the nucleophile in the anhydrous solvent of known concentrations.
-
-
Instrument Setup:
-
Set up the FTIR spectrometer and ATR probe according to the manufacturer's instructions.
-
Set the data collection parameters (e.g., spectral range, resolution, number of scans). A typical range for monitoring the isocyanate peak is 2300-2200 cm⁻¹.
-
-
Reaction Initiation:
-
Charge the thermostated reaction vessel with the nucleophile solution and start stirring.
-
Insert the ATR probe into the solution and allow the system to equilibrate to the desired reaction temperature.
-
Collect a background spectrum of the nucleophile solution.
-
Inject the isocyanate stock solution into the reaction vessel to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30 or 60 seconds).
-
Continue data collection until the characteristic isocyanate peak at approximately 2275-2250 cm⁻¹ has disappeared or reached a constant minimum.
-
-
Data Analysis:
-
Process the collected spectra to determine the absorbance of the isocyanate peak at each time point.
-
Convert the absorbance values to concentration using a pre-determined calibration curve or by applying Beer-Lambert law.
-
Plot the concentration of the isocyanate versus time.
-
From the concentration-time data, determine the reaction order and calculate the rate constant (k).
-
Protocol 2: Titration Method for Isocyanate Content (Based on ASTM D2572)
This standard method is used to determine the percentage of isocyanate groups (%NCO) in a sample.[3][4]
Objective: To determine the initial concentration of isocyanate in a sample.
Materials:
-
Automatic potentiometric titrator or manual titration setup
-
Analytical balance
-
Erlenmeyer flasks (250 mL) with stoppers
-
Pipettes and burettes
-
Magnetic stirrer and stir bars
-
Toluene, anhydrous[3]
-
Di-n-butylamine (DBA) solution in toluene (e.g., 2 M)
-
Isopropyl alcohol
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
Procedure:
-
Sample Preparation:
-
Accurately weigh a suitable amount of the isocyanate sample (e.g., 1-2 g) into a 250 mL Erlenmeyer flask.[3]
-
Add a known volume of anhydrous toluene (e.g., 20 mL) to dissolve the sample.
-
-
Reaction:
-
Pipette a precise excess of the di-n-butylamine (DBA) solution (e.g., 20 mL of 2 M solution) into the flask.
-
Stopper the flask, and stir the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the isocyanate to react completely with the DBA.[3]
-
-
Titration:
-
Add isopropyl alcohol (e.g., 100 mL) to the flask.
-
Titrate the excess (unreacted) di-n-butylamine with the standardized hydrochloric acid solution to the potentiometric endpoint.
-
-
Blank Determination:
-
Perform a blank titration using the same procedure but without the isocyanate sample.[3]
-
-
Calculation:
-
Calculate the %NCO using the following formula: %NCO = [((B - V) × N × 4.202) / W] Where:
-
B = volume of HCl for the blank titration (mL)
-
V = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
4.202 = milliequivalent weight of the NCO group × 100
-
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for determining the kinetic parameters of isocyanate reactions, the following workflow diagram is presented.
References
3-Chloropropyl isocyanate as an alternative to other bifunctional reagents
In the landscape of bioconjugation, the choice of a bifunctional reagent is critical for the successful development of targeted therapeutics and diagnostic agents. While reagents like N-hydroxysuccinimide (NHS) esters and maleimides have been the conventional choices, 3-Chloropropyl isocyanate is emerging as a compelling alternative, offering a unique reactivity profile for linking biomolecules. This guide provides an objective comparison of this compound with other common bifunctional reagents, supported by experimental data and detailed protocols to aid researchers in drug development and related fields.
Chemical Properties and Reactivity
This compound, with the chemical formula Cl(CH₂)₃NCO, is a heterobifunctional crosslinker.[1] It possesses two distinct reactive moieties: a highly electrophilic isocyanate group (-NCO) and a reactive chloroalkyl group (-Cl).[2] The isocyanate group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable urea bonds.[3][4] The chloroalkyl group, on the other hand, can react with nucleophiles like thiol groups from cysteine residues, although this reaction is generally slower than the isocyanate-amine reaction.[5] This dual reactivity allows for a two-step conjugation strategy, providing control over the crosslinking process.
Comparison with Other Bifunctional Reagents
The performance of this compound as a bifunctional reagent can be benchmarked against other commonly used crosslinkers. Bifunctional reagents are broadly classified as homobifunctional or heterobifunctional, based on whether their reactive ends are identical or different.[6][7]
Table 1: Comparison of Key Characteristics of Bifunctional Reagents
| Feature | This compound | NHS Esters (e.g., DSS) | Maleimides (e.g., SMCC) |
| Reactive Groups | Isocyanate, Chloro | N-hydroxysuccinimide ester | Maleimide, NHS ester |
| Target Functional Groups | Primary Amines, Thiols | Primary Amines | Thiols, Primary Amines |
| Bond Formed | Urea, Thioether | Amide | Thioether, Amide |
| Reaction pH | 7.0 - 9.0 | 7.2 - 8.5 | 6.5 - 7.5 (Maleimide), 7.2 - 8.5 (NHS ester) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Spacer Arm Length | ~5 Å | Variable (e.g., DSS: 11.4 Å) | Variable (e.g., SMCC: 11.6 Å) |
Experimental Data and Performance
Experimental Protocols
The following are generalized protocols for protein modification. Researchers should optimize these protocols for their specific applications.
Protocol 1: One-Step Labeling of a Protein with this compound
This protocol describes the direct conjugation of this compound to a protein through its primary amine groups.
Materials:
-
Protein solution (e.g., antibody in amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 50-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted isocyanate. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Two-Step Sequential Conjugation using this compound
This protocol leverages the differential reactivity of the isocyanate and chloro groups for a more controlled conjugation.
Step 1: Reaction with the First Biomolecule (via Isocyanate Group)
-
Follow steps 1-4 of Protocol 1 to react this compound with the primary amines of the first protein (Protein A).
-
Purification: Immediately after the incubation period, purify the Protein A-linker intermediate using a desalting column to remove excess this compound.
Step 2: Reaction with the Second Biomolecule (via Chloro Group)
-
Thiolation of Second Protein (if necessary): If the second protein (Protein B) does not have free thiol groups, they can be introduced using a reagent like Traut's reagent (2-iminothiolane).
-
Conjugation: Mix the purified Protein A-linker intermediate with Protein B (containing free thiols) in a suitable reaction buffer (pH 7.5-8.5). The molar ratio of Protein A-linker to Protein B should be optimized.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C. The reaction progress can be monitored by SDS-PAGE.
-
Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to separate the desired conjugate from unreacted proteins.
Visualizing the Workflow and Applications
Diagrams created using Graphviz can help visualize the complex processes involved in bioconjugation.
Caption: Workflow for a two-step bioconjugation using this compound.
This workflow illustrates the sequential nature of the conjugation, which can minimize the formation of unwanted homodimers.
Caption: General signaling pathway for an Antibody-Drug Conjugate (ADC).
This diagram shows the mechanism of action for an ADC, a key application for bifunctional linkers like this compound. The stability of the linker is crucial to ensure the cytotoxic drug is released only after internalization into the target tumor cell.
Conclusion
This compound presents a valuable addition to the bioconjugation toolkit. Its heterobifunctional nature allows for controlled, sequential conjugations, and the resulting urea linkage offers high stability. While more direct comparative studies are needed to fully elucidate its performance advantages in various applications, its chemical properties make it a promising alternative to more traditional crosslinkers. Researchers are encouraged to explore its potential in their specific systems, particularly for applications demanding robust and stable bioconjugates like ADCs.
References
- 1. 3-クロロプロピルイソシアナート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to Ureas and Carbamates Derived from 3-Chloropropyl Isocyanate for Researchers and Drug Development Professionals
Introduction: Ureas and carbamates are pivotal structural motifs in medicinal chemistry and materials science, frequently employed as scaffolds in drug design and for the synthesis of novel polymers. Their utility stems from their capacity to engage in hydrogen bonding and their versatile reactivity. This guide provides a comparative overview of ureas and carbamates derived from 3-chloropropyl isocyanate, a versatile bifunctional reagent. The presence of a reactive isocyanate group and a terminal alkyl chloride allows for a variety of subsequent chemical modifications, making these derivatives valuable intermediates in the synthesis of pharmacologically active compounds and functional materials.
This document details the synthesis, characterization, and comparative properties of these two classes of compounds, supported by established experimental protocols and representative data. The information presented is intended to assist researchers, scientists, and drug development professionals in the rational design and synthesis of novel molecules incorporating the 3-chloropropyl moiety.
Comparative Performance and Properties
Ureas and carbamates, while both derived from isocyanates, exhibit distinct physicochemical properties that influence their application. Generally, the urea bond is more rigid and has a higher melting point compared to the analogous carbamate due to the presence of an additional N-H bond, which allows for more extensive hydrogen bonding networks. This increased hydrogen bonding capacity can also influence solubility and crystal packing.[1][2]
In terms of chemical reactivity, the terminal chloropropyl group in both derivatives offers a site for nucleophilic substitution, allowing for the introduction of various functional groups. The stability of the urea or carbamate linkage under different reaction conditions is a critical consideration for multi-step syntheses. Carbamates can be more susceptible to hydrolysis, particularly under basic or acidic conditions, compared to the more robust urea functionality.[3]
Studies on analogous structures have shown that the choice between a urea and a carbamate linkage can significantly impact the biological activity of a molecule. For instance, in the context of enzyme inhibition, the different hydrogen bonding patterns and conformational rigidities of ureas versus carbamates can lead to variations in binding affinity and selectivity.[4]
Data Presentation: Characterization of Representative Derivatives
The following tables summarize typical characterization data for a representative N,N'-disubstituted urea and an O-alkyl-N-substituted carbamate derived from this compound. This data is compiled from analogous compounds found in the literature and serves as a reference for researchers synthesizing similar molecules.[5][6][7]
Table 1: Representative Characterization Data for 1-(4-chlorophenyl)-3-(3-chloropropyl)urea
| Parameter | Data |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O |
| Molecular Weight | 247.12 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 155-158 °C (representative) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.80 (s, 1H, Ar-NH), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 7.30 (d, J=8.8 Hz, 2H, Ar-H), 6.35 (t, J=5.6 Hz, 1H, CH₂-NH), 3.65 (t, J=6.4 Hz, 2H, CH₂-Cl), 3.20 (q, J=6.4 Hz, 2H, NH-CH₂), 1.90 (p, J=6.4 Hz, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.0 (C=O), 138.5 (Ar-C), 128.5 (Ar-CH), 125.0 (Ar-C), 120.0 (Ar-CH), 44.5 (CH₂-Cl), 38.0 (NH-CH₂), 32.5 (-CH₂-CH₂-CH₂-) |
| IR (KBr, cm⁻¹) | 3320 (N-H stretch), 1630 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 750 (C-Cl stretch) |
| MS (ESI+) m/z | 247.0 [M+H]⁺, 249.0 [M+H+2]⁺ |
Table 2: Representative Characterization Data for O-Ethyl-N-(3-chloropropyl)carbamate
| Parameter | Data |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~90-95 °C at 10 mmHg (representative) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.90 (br s, 1H, NH), 4.10 (q, J=7.1 Hz, 2H, O-CH₂), 3.55 (t, J=6.4 Hz, 2H, CH₂-Cl), 3.25 (q, J=6.6 Hz, 2H, NH-CH₂), 1.95 (p, J=6.5 Hz, 2H, -CH₂-CH₂-CH₂-), 1.25 (t, J=7.1 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.5 (C=O), 61.0 (O-CH₂), 44.0 (CH₂-Cl), 40.0 (NH-CH₂), 32.0 (-CH₂-CH₂-CH₂-), 14.5 (CH₃) |
| IR (neat, cm⁻¹) | 3340 (N-H stretch), 1705 (C=O stretch), 1530 (N-H bend), 1250 (C-O stretch), 760 (C-Cl stretch) |
| MS (ESI+) m/z | 166.1 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of ureas and carbamates from this compound are provided below. These protocols are general and can be adapted for a variety of amine and alcohol nucleophiles.
Synthesis of N,N'-Disubstituted Ureas
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 4-chloroaniline)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel (optional)
-
Ice bath (optional, for highly reactive amines)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent (e.g., 10 mL of THF per mmol of amine).
-
Stir the solution at room temperature. For highly exothermic reactions, cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 equivalents) to the stirred amine solution. The addition can be done via a syringe or an addition funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[5]
Synthesis of O-Alkyl-N-Substituted Carbamates
Materials:
-
This compound
-
Appropriate primary or secondary alcohol (e.g., ethanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., triethylamine or pyridine, optional, but recommended to catalyze the reaction)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent (e.g., 10 mL of THF per mmol of alcohol).
-
Add the non-nucleophilic base (0.1 to 1.0 equivalent).
-
Stir the solution at room temperature and slowly add this compound (1.05 equivalents).
-
The reaction is typically slower than urea formation and may require heating to reflux for several hours to overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. If a salt has formed (from the base), it can be removed by filtration.
-
Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, as carbamates are often oils or low-melting solids.[3][8]
Mandatory Visualization
The following diagrams illustrate the general synthetic pathways and the logical workflow for the characterization of the title compounds.
Caption: General synthetic routes to ureas and carbamates.
References
- 1. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. arkat-usa.org [arkat-usa.org]
Navigating the Catalytic Landscape for 3-Chloropropyl Isocyanate Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloropropyl isocyanate, a valuable building block in the preparation of solid catalysts and various organic molecules, is no exception.[1] Its synthesis, however, can be approached through various catalytic routes, each with its own set of advantages and challenges. This guide provides a comparative overview of common catalytic strategies for the synthesis of this compound, supported by available experimental insights to aid in catalyst selection and process optimization.
The synthesis of isocyanates can be broadly categorized into two main pathways: phosgene-based methods and non-phosgene alternatives.[2] The choice of route and catalyst significantly impacts reaction efficiency, safety, and environmental footprint.
Phosgene and Phosgene-Equivalent Routes
The traditional method for synthesizing isocyanates involves the use of phosgene or its safer solid surrogate, triphosgene. This approach typically involves the reaction of a primary amine, in this case, 3-chloropropylamine, with the phosgenating agent. While often high-yielding, the extreme toxicity of phosgene necessitates stringent safety precautions.
Key Considerations for Phosgene Routes:
-
High Reactivity: Generally leads to high conversion and yields.
-
Toxicity: Phosgene is highly toxic, requiring specialized handling and equipment. Triphosgene, while a solid, still decomposes to phosgene and requires careful handling.
-
Byproduct Formation: Generates stoichiometric amounts of HCl, which must be neutralized or removed.
Non-Phosgene Routes: A Greener Approach
In response to the hazards associated with phosgene, significant research has focused on developing non-phosgene pathways to isocyanates. These methods often involve the use of catalysts to achieve the desired transformation under milder and safer conditions.
Catalytic Conversion of Alkyl Halides
One promising non-phosgene route involves the reaction of an alkyl halide with a cyanate salt, facilitated by a catalyst. A notable example is the use of nickel complexes to catalyze the formation of isocyanates from organic halides.[3]
While specific data for this compound is limited, a patent on this methodology details the synthesis of various isocyanates using zero-valent nickel complexes as catalysts.[3] The reaction involves heating the organic halide with a metal cyanate in the presence of the nickel catalyst.
Table 1: Illustrative Example of Nickel-Catalyzed Isocyanate Synthesis (General)
| Catalyst System | Organic Halide | Cyanate Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ni(dppe)₂ | Butyl chloride | Sodium cyanate | DMAC | 150 | 4.5 | 22 |
Note: This data is for a related alkyl isocyanate and serves as an illustrative example. Specific conditions for this compound may vary.
In some cases, the addition of a Lewis acid, such as zinc chloride or stannous chloride, has been shown to improve the yield of isocyanate synthesis from aromatic halides when using nickel catalysts.[3] However, for alkyl halides, the effect of Lewis acids can be detrimental, leading to a decrease in yield.[3]
Experimental Protocols
Below are generalized experimental protocols for the synthesis of isocyanates, which can be adapted for this compound with appropriate optimization.
General Procedure for Phosgenation using Triphosgene
-
Reaction Setup: A dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a scrubbing system for acidic gases is charged with 3-chloropropylamine hydrochloride and an inert solvent (e.g., dichloromethane).
-
Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).
-
Base Addition: A non-nucleophilic base (e.g., triethylamine) is added to neutralize the generated HCl.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or IR spectroscopy) until the starting material is consumed.
-
Work-up: The reaction mixture is filtered to remove any salts, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.
General Procedure for Nickel-Catalyzed Synthesis from an Alkyl Halide
-
Reaction Setup: A Schlenk tube or a similar reactor is charged with the nickel(0) complex catalyst, a suitable ligand (e.g., a phosphine ligand), the metal cyanate (e.g., sodium cyanate), and a dry, aprotic solvent (e.g., DMF or DMAC) under an inert atmosphere (e.g., argon).
-
Reactant Addition: 3-chloropropyl halide (e.g., chloride or iodide) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 150 °C) and stirred for the required duration.[3]
-
Reaction Monitoring: The progress of the reaction is monitored by GC or other suitable methods.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the product is isolated from the solvent, typically by distillation.
Logical Workflow for Catalyst Comparison
The following diagram illustrates a general workflow for the comparative study of catalysts for this compound synthesis.
Caption: Experimental workflow for comparing different catalysts in the synthesis of this compound.
Conclusion
The selection of a catalytic system for the synthesis of this compound requires a careful consideration of factors such as reaction efficiency, safety, cost, and environmental impact. While traditional phosgene-based methods are effective, the development of non-phosgene routes, particularly those employing transition metal catalysts like nickel complexes, offers a promising avenue for safer and more sustainable production. Further research dedicated to the systematic comparison of various catalysts specifically for this compound synthesis is warranted to provide the scientific community with a more comprehensive dataset for informed decision-making.
References
A Comparative Guide to Derivatization Reagents for Purity Assessment of Synthesized Compounds
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination. However, many synthesized molecules lack a native chromophore or fluorophore, leading to poor detection by common HPLC detectors. Pre-column derivatization addresses this challenge by chemically modifying the analyte to enhance its detectability.
This guide provides a comparative analysis of common derivatization reagents for compounds containing amine and alcohol functionalities, which are prevalent in many synthesized molecules. We will explore the performance of established reagents—Dansyl Chloride, 9-Fluorenylmethyl Chloroformate (FMOC-Cl), and Phenyl Isocyanate—and introduce 3-Chloropropyl isocyanate as a potential, albeit less conventional, alternative. The comparison is based on reaction mechanisms, experimental protocols, and performance characteristics to aid in the selection of the most appropriate reagent for a given analytical challenge.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is dictated by several factors, including the functional group of the analyte, the desired sensitivity, the stability of the derivative, and the available detection methods. The following table summarizes the key characteristics of the selected derivatizing agents.
| Feature | This compound (Hypothetical) | Dansyl Chloride | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Phenyl Isocyanate |
| Target Functional Groups | Primary & Secondary Amines, Alcohols, Thiols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary & Secondary Amines, Alcohols, Thiols |
| Reaction Principle | Nucleophilic addition to the isocyanate group | Nucleophilic substitution on the sulfonyl chloride group | Nucleophilic substitution on the chloroformate group | Nucleophilic addition to the isocyanate group |
| Detection Method | UV | Fluorescence, UV | Fluorescence, UV | UV |
| Derivative Stability | Expected to be stable (Urea/Carbamate linkage) | High | High | High |
| Reaction Conditions | Room temperature or gentle heating, anhydrous conditions | Alkaline pH (9.5-10.5), heating (60-80°C)[1] | Alkaline pH (8.0-11.4), room temperature[2][3] | Room temperature or gentle heating, anhydrous conditions[4] |
| Key Advantages | Simple reaction, potential for UV detection. | High sensitivity (picomole to femtomole range), stable derivatives.[1] | Reacts with both primary and secondary amines, stable derivatives suitable for automated analysis.[2][5] | Good for compounds with active hydrogens, simple reaction.[4] |
| Key Disadvantages | Lacks a strong chromophore for high UV sensitivity, not established for this application. | Can form multiple derivatives with some amino acids (e.g., tyrosine).[6] | Hydrolysis product can interfere with analysis, lower selectivity.[7] | Lacks a fluorophore, limiting sensitivity compared to fluorescent tags. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for each derivatization reagent.
Hypothetical Protocol for this compound Derivatization
Objective: To derivatize a synthesized compound containing a primary amine for HPLC-UV analysis.
Materials:
-
Analyte solution (in anhydrous acetonitrile)
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Triethylamine (catalyst)
-
Anhydrous acetonitrile
Procedure:
-
In a clean, dry vial, add 100 µL of the analyte solution.
-
Add 10 µL of triethylamine.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and let it react at room temperature for 1 hour.
-
After the reaction is complete, the sample can be diluted with the mobile phase and injected into the HPLC system.
Dansyl Chloride Derivatization Protocol[1]
Objective: To derivatize a sample containing primary or secondary amines for HPLC-Fluorescence/UV analysis.
Materials:
-
Sample or standard solution
-
Dansyl Chloride solution (50 mM in acetonitrile)
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)
-
Quenching Solution (10% v/v Ammonium Hydroxide)
Procedure:
-
In a microcentrifuge tube, add 25 µL of the sample or standard.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer.
-
Vortex the mixture and incubate at 60-80°C for 30-60 minutes in the dark.
-
Cool the mixture to room temperature.
-
Add 10-20 µL of the Quenching Solution to stop the reaction.
-
Centrifuge the mixture and inject the supernatant into the HPLC system.
FMOC-Cl Derivatization Protocol[3]
Objective: To derivatize amino acids for HPLC-Fluorescence/UV analysis.
Materials:
-
Amino acid standard or sample solution
-
Borate buffer (200 mM, pH 10.0)
-
FMOC-Cl solution (15 mM in acetonitrile)
-
1-Aminoadamantane (ADAM) solution (300 mM in water-acetonitrile, 1:1, v/v) to quench excess FMOC-Cl.
Procedure:
-
To 300 µL of the sample, add 600 µL of the borate buffer.
-
Add 600 µL of the FMOC-Cl solution.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 600 µL of the ADAM solution to stop the reaction.
-
Filter the sample and inject it into the HPLC system.
Phenyl Isocyanate Derivatization Protocol
Objective: To derivatize a synthesized compound containing a primary amine or alcohol for HPLC-UV analysis.
Materials:
-
Analyte solution (in anhydrous solvent like toluene or acetonitrile)
-
Phenyl isocyanate solution (10% v/v in the same anhydrous solvent)
-
Anhydrous solvent for dilution
Procedure:
-
In a dry vial, dissolve the analyte in the anhydrous solvent.
-
Add a slight molar excess of the Phenyl isocyanate solution.
-
If the reaction is slow, a tertiary amine catalyst (e.g., triethylamine) can be added.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Dilute the reaction mixture with the mobile phase before HPLC analysis.
Reaction Mechanisms and Workflows
The derivatization reactions proceed through distinct chemical pathways. Understanding these mechanisms is key to optimizing reaction conditions and interpreting results.
Derivatization Reaction Pathways
Caption: Reaction pathways for different derivatization agents.
General Experimental Workflow for Purity Assessment
The process of assessing compound purity using derivatization followed by HPLC analysis involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for purity assessment using derivatization.
Conclusion
The purity of synthesized compounds is a non-negotiable aspect of chemical and pharmaceutical research. While direct HPLC analysis is often the first choice, derivatization is an indispensable tool for compounds that are otherwise difficult to detect.
-
Dansyl Chloride stands out for its high sensitivity, making it ideal for trace analysis.
-
FMOC-Cl offers robust and stable derivatives, well-suited for the analysis of primary and secondary amines, particularly in automated systems.
-
Phenyl Isocyanate provides a straightforward method for derivatizing a broader range of functional groups, including alcohols and thiols, for UV detection.
-
This compound , while not a standard derivatizing agent for purity assessment, possesses the necessary chemical functionality to react with amines and alcohols. Its utility in this context would depend on the UV activity of the resulting derivative and would require methods development and validation. The presence of a chloro-group offers a potential site for further modification to introduce a more responsive tag.
Researchers should select a derivatization strategy based on the specific characteristics of their synthesized compound and the analytical requirements of their study. The detailed protocols and comparative data presented in this guide serve as a starting point for developing a robust and reliable method for assessing compound purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. thomassci.com [thomassci.com]
- 5. ikm.org.my [ikm.org.my]
- 6. scribd.com [scribd.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloropropyl Isocyanate
For Immediate Reference: Essential Safety and Handling Protocols for 3-Chloropropyl Isocyanate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 13010-19-0). Adherence to these procedures is paramount to ensure personal safety and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. Isocyanates are potent sensitizers and can cause severe respiratory and skin reactions.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face respirator with organic vapor cartridges and particulate filters (A2P3 or similar rating), or a Powered Air-Purifying Respirator (PAPR).[4] | Protects against inhalation of harmful vapors and aerosols, which can cause respiratory irritation and sensitization.[1][2] |
| Eye Protection | Safety goggles or a face shield if not using a full-face respirator.[4] | Prevents eye irritation and serious eye damage from splashes.[5][6] |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber.[2][4] Standard disposable latex gloves are not sufficient.[7] | Prevents skin contact, which can be harmful and cause allergic reactions.[5] |
| Protective Clothing | Disposable coveralls or a lab coat with long sleeves, made of a material resistant to chemical permeation.[2][4] | Minimizes the risk of skin contact.[5] |
| Footwear | Closed-toe shoes.[8] | Protects feet from potential spills. |
Immediate First Aid Measures: Rapid Response to Exposure
In the event of any exposure to this compound, immediate and appropriate action is crucial.[9]
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Immediately move the individual to fresh air. 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration using a pocket mask with a one-way valve.[5][10] 3. Seek immediate medical attention.[5][9] |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][9] 2. Remove all contaminated clothing.[11] 3. Seek medical attention if irritation persists.[9][11] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] 2. Remove contact lenses if present and easy to do so.[9] 3. Seek immediate medical attention.[5][9] |
| Ingestion | 1. Do NOT induce vomiting.[5][10] 2. Have the person drink water or milk to dilute the chemical.[9] 3. Call a physician or poison control center immediately.[5][10] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting:
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Work exclusively within a certified chemical fume hood with proper ventilation.[5]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Handle this compound as a combustible liquid; keep it away from heat, sparks, and open flames.[1][5]
-
Use only non-sparking tools and grounded equipment to prevent static discharge.[12][13][14]
-
Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[5]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[5][6]
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling.
-
Chemical Spill Workflow
In the event of a spill, a swift and organized response is critical. The following diagram outlines the necessary steps for managing a this compound spill.
Caption: Step-by-step procedure for isocyanate spill response.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection :
-
Neutralization (for spill residue) :
-
A common decontamination solution consists of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up the remainder.[9][15]
-
Alternatively, a solution of 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water can be used, ensuring adequate ventilation.[9][15]
-
Allow the decontamination solution to react with the spilled material for at least 10 minutes.[9][16]
-
-
Final Disposal :
References
- 1. This compound 96 13010-19-0 [sigmaaldrich.com]
- 2. compositesone.com [compositesone.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 8. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. fsi.co [fsi.co]
- 16. How to Safely Handle Isocyanates? [enuochem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
